(S)-Bromoenol lactone
Descripción
Propiedades
IUPAC Name |
(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-PABFRNLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347818 | |
| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478288-94-7 | |
| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Bromoenol Lactone: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β). Its mode of action involves a "suicide" mechanism whereby the enzyme's own catalytic activity transforms (S)-BEL into a reactive intermediate that covalently modifies and inactivates the enzyme. This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its primary target, off-target effects, and the downstream consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, cell biology, and drug development.
Core Mechanism of Action: Suicide Inhibition of iPLA2β
The primary molecular target of this compound is the Group VIA calcium-independent phospholipase A2, commonly known as iPLA2β. This enzyme plays a crucial role in cellular signaling and membrane homeostasis by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid and a lysophospholipid.
(S)-BEL acts as a suicide inhibitor. The catalytic serine residue within the active site of iPLA2β attacks the lactone ring of (S)-BEL, leading to its hydrolysis. This process generates a highly reactive bromomethyl keto acid intermediate. This intermediate then rapidly alkylates nearby cysteine residues on the iPLA2β enzyme, forming a stable thioether bond and rendering the enzyme irreversibly inactive.
dot
Caption: Suicide inhibition of iPLA2β by this compound.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified against various phospholipase A2 isoforms and other potential off-targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target Enzyme | Inhibitor | IC50 Value | Reference |
| Calcium-independent Phospholipase A2β (iPLA2β) | This compound | ~2 µM | [1] |
| Calcium-independent Phospholipase A2γ (iPLA2γ) | This compound | ~20 µM (estimated) | [1] |
| Calcium-independent Phospholipase A2γ (iPLA2γ) | (R)-Bromoenol lactone | ~0.6 µM | [2][3] |
| Cytosolic Phospholipase A2 (cPLA2) | This compound | > 2 mM | [1] |
| Phosphatidate Phosphohydrolase-1 (PAP-1) | Bromoenol lactone (racemic) | ~8 µM | [4] |
(S)-BEL is reported to be 10-fold selective for iPLA2β over iPLA2γ. The IC50 for (S)-BEL against iPLA2γ is estimated based on its IC50 for iPLA2β.
Downstream Signaling Consequences of iPLA2β Inhibition
By inhibiting iPLA2β, this compound blocks the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Therefore, (S)-BEL can effectively attenuate inflammatory responses.
dot
Caption: Inhibition of iPLA2β by (S)-BEL blocks downstream inflammatory pathways.
Off-Target Effects and Cellular Consequences
While this compound is a valuable tool for studying the role of iPLA2β, it is important to consider its potential off-target effects.
-
Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1): Racemic bromoenol lactone has been shown to inhibit PAP-1, an enzyme involved in lipid metabolism. This can lead to alterations in cellular signaling and lipid composition.[4]
-
Induction of Apoptosis: At higher concentrations and with prolonged exposure, bromoenol lactone can induce programmed cell death (apoptosis) in various cell types. This effect may be independent of its action on iPLA2β.
-
Inhibition of Voltage-Gated Ca2+ Channels: Bromoenol lactone has been reported to inhibit voltage-gated calcium channels, which could have broad physiological implications.
dot
Caption: Off-target effects of this compound.
Experimental Protocols
iPLA2 Activity Assay using a Radiolabeled Substrate
This protocol describes a method to measure iPLA2 activity in cell lysates using a radiolabeled phospholipid substrate and to assess the inhibitory effect of this compound.
Materials:
-
Cell lysate containing iPLA2β
-
This compound stock solution (in DMSO)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM DTT)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1)
Procedure:
-
Prepare cell lysates from control and (S)-BEL-treated cells.
-
Pre-incubate the cell lysate with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the radiolabeled phospholipid substrate to the lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol:heptane:1N H2SO4, 40:10:1).
-
Extract the lipids by adding water and heptane, followed by vortexing and centrifugation.
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate the free fatty acid from the unhydrolyzed phospholipid.
-
Visualize the spots (e.g., using iodine vapor), scrape the corresponding silica gel into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the iPLA2 activity as the amount of radiolabeled fatty acid released per unit of time per amount of protein.
dot
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. (R)-Bromoenol lactone - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bromoenol Lactone as a Serine Protease Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of (S)-Bromoenol lactone (BEL) and its role as a serine protease inhibitor. While BEL is more widely recognized for its potent, irreversible inhibition of calcium-independent phospholipase A2 (iPLA2), it also functions as a mechanism-based inhibitor of specific serine proteases, with chymotrypsin being the most notable example. This document details the mechanism of action, target selectivity, available quantitative data, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Introduction
This compound is a haloenol lactone that has been a subject of interest for its enzyme-inhibitory properties. Originally explored for its activity against serine proteases, its primary application in research has shifted towards its more potent effects on iPLA2. Nevertheless, its capacity to irreversibly inhibit chymotrypsin through a "suicide" mechanism makes it a valuable tool for probing the function of this and potentially other serine proteases in various biological contexts.
Mechanism of Action
This compound functions as a mechanism-based, irreversible inhibitor of chymotrypsin. The inhibition process is initiated when the catalytically active serine residue in the protease's active site performs a nucleophilic attack on the lactone's carbonyl group. This results in the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. This acylation step unmasks a highly reactive bromomethyl ketone moiety, which then rapidly alkylates a nearby nucleophilic residue within the active site, leading to the permanent inactivation of the enzyme.
Caption: Irreversible inhibition of chymotrypsin by (S)-BEL.
Target Selectivity
The primary and most potent target of this compound is the β isoform of calcium-independent phospholipase A2 (iPLA2β). Its inhibitory activity against serine proteases is comparatively less potent and more selective. To date, α-chymotrypsin is the most extensively documented serine protease target for BEL. There is a notable lack of comprehensive data regarding the inhibitory effects of (S)-BEL on other major serine proteases such as trypsin and elastase, suggesting a degree of specificity dictated by the architecture of the enzyme's active site.
Quantitative Inhibition Data
The available quantitative data on the inhibition of serine proteases by this compound is limited. The table below summarizes the known inhibition constant for chymotrypsin. For comparative purposes, the IC50 value for its primary target, iPLA2β, is also presented.
| Target Enzyme | Inhibitor | Ki | IC50 | Reference |
| α-Chymotrypsin | Bromoenol lactone | 636 nM | - | [1] |
| iPLA2β | This compound | - | 2 µM | [2][3][4][5] |
Note: The Ki value for α-chymotrypsin was determined for the racemic mixture of bromoenol lactone.
Experimental Protocols
Enantioselective Synthesis of this compound
Detailed, step-by-step protocols for the enantioselective synthesis of this compound are not widely available in peer-reviewed literature. However, general strategies for the asymmetric synthesis of chiral lactones can be adapted. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve the desired stereochemistry of the lactone core, followed by a halolactonization or a related bromination step.
Serine Protease Inhibition Assay: A General Protocol
The following protocol outlines a general method for determining the inhibitory potency of this compound against a serine protease like chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (BEL)
-
Chromogenic or fluorogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving BEL
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in the assay buffer.
-
Prepare a stock solution of (S)-BEL in DMSO and create a dilution series.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and dilute it in the assay buffer to the desired working concentration.
-
-
Assay Execution:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the (S)-BEL dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add the α-chymotrypsin solution to all wells to initiate the pre-incubation.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
To determine the kinetic parameters for irreversible inhibition (k_inact and K_I), perform a time-dependent inhibition study by varying the pre-incubation time at different inhibitor concentrations.
-
Caption: Workflow for a serine protease inhibition assay.
Signaling Pathways
The direct downstream signaling consequences of chymotrypsin inhibition by this compound are not well-defined in the literature. However, chymotrypsin is known to play a role in signaling by activating Protease-Activated Receptors (PARs). By cleaving the N-terminal domain of these G protein-coupled receptors, chymotrypsin exposes a tethered ligand that initiates downstream signaling cascades. These pathways are implicated in a variety of cellular processes, including inflammation, pain perception, and tissue remodeling. Therefore, inhibition of chymotrypsin by (S)-BEL could potentially modulate these PAR-mediated signaling events.
Caption: Potential modulation of PAR signaling by (S)-BEL.
Conclusion
This compound serves as a valuable, albeit less commonly utilized, tool for the study of serine proteases, particularly chymotrypsin. Its mechanism-based irreversible inhibition provides a means to probe the function of this enzyme in various biological systems. While its primary role in the laboratory remains as a potent inhibitor of iPLA2, the information and protocols provided in this guide are intended to facilitate further investigation into its effects on serine proteases and the downstream cellular consequences. A more thorough characterization of its inhibitory profile against a wider array of serine proteases is warranted to fully understand its selectivity and potential as a pharmacological agent.
References
- 1. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enol lactone inhibitors of serine proteases. The effect of regiochemistry on the inactivation behavior of phenyl-substituted (halomethylene)tetra- and -dihydrofuranones and (halomethylene)tetrahydropyranones toward alpha-chymotrypsin: stable acyl enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Bromoenol Lactone: Discovery, Synthetic Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoenol lactone (BEL) has emerged as a critical tool for researchers investigating the role of specific phospholipases in cellular signaling pathways. Initially identified as a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), its synthetic origin and mechanism-based inactivation have made it an invaluable probe in cell biology and pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of bromoenol lactone, with a focus on its application in research and drug development.
Discovery and Synthetic Origin
Bromoenol lactone is not a naturally occurring compound but was developed as a part of a class of enzyme-activated irreversible inhibitors known as haloenol lactones. The pioneering work of Daniels and Katzenellenbogen in the 1980s led to the synthesis and characterization of these compounds as potent inhibitors of serine proteases, such as chymotrypsin.[1][2][3][4] The core concept was to design a molecule that would be specifically activated by the target enzyme to generate a reactive species, thereby ensuring high specificity and irreversible inhibition. The bromoenol lactone structure, with its α-aryl-substituted six-membered ring, was found to be particularly effective.[1][2]
The initial studies focused on its interaction with chymotrypsin, but it was later discovered that bromoenol lactone is a highly potent, suicide-based inhibitor of calcium-independent phospholipase A2 (iPLA2β), exhibiting over 1000-fold selectivity for iPLA2 over Ca2+-dependent phospholipase A2 (cPLA2).[5] This high selectivity has made BEL the gold-standard inhibitor for studying the physiological and pathological roles of iPLA2.
Quantitative Data: Inhibitory Potency
The inhibitory activity of bromoenol lactone has been quantified against several enzymes. The following table summarizes the key inhibition constants.
| Target Enzyme | Inhibitor | IC50 | Ki | Cell/System | Reference(s) |
| Calcium-independent Phospholipase A2 (iPLA2β) | Bromoenol lactone | ~7 µM | Mast cells | [1] | |
| Calcium-independent Phospholipase A2 (iPLA2β) | (S)-Bromoenol lactone | 2 µM | Rat aortic smooth muscle cells | [6][7] | |
| Macrophage iPLA2 | Bromoenol lactone | 60 nM | Macrophages | [8] | |
| Myocardial cytosolic iPLA2 | Bromoenol lactone | 180 nM | Canine myocardial cytosol | [8] | |
| Magnesium-dependent Phosphatidate Phosphohydrolase (PAP) | Bromoenol lactone | ~8 µM | P388D1 macrophages | [5][9] | |
| α-Chymotrypsin | Bromoenol lactone | 636 nM | Purified enzyme | [8][9] | |
| Voltage-gated CaV1.2 channels | Bromoenol lactone | 16.3 µM | HEK cells | [10] | |
| TRPC5 channels | Bromoenol lactone | 10.6 µM | HEK cells | [11] | |
| TRPC6 channels | Bromoenol lactone | 7.2 µM | HEK cells | [11] |
Experimental Protocols
General Synthesis of Bromoenol Lactone
The synthesis of bromoenol lactone is based on the general methodology for the preparation of α-bromolactones.[12] The following is a representative protocol adapted from the literature on haloenol lactone synthesis.
Materials:
-
δ-Valerolactone
-
Bromine (Br2)
-
Phosphorus tribromide (PBr3)
-
Tetraalkylammonium hydroxide
-
Chloroform (CHCl3)
-
Water (H2O)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
α-Bromination of the Lactone: To a solution of δ-valerolactone in a suitable solvent, add a sub-stoichiometric amount of phosphorus tribromide.
-
Slowly add bromine to the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
Ring Opening to α-bromocarboxylic acid: The lactone is ring-opened with bromine and a catalytic amount of PBr3 to yield the corresponding α-bromocarboxylic acid.[12]
-
Intramolecular Cyclization: The crude α-bromocarboxylic acid is then subjected to intramolecular cyclization using a two-phase system of water and chloroform with a tetraalkylammonium hydroxide as a base.[12] This promotes the formation of the α-bromo-δ-valerolactone.
-
Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure bromoenol lactone.
Characterization: The final product should be characterized by:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic functional groups (e.g., lactone carbonyl).
In Vitro iPLA2 Inhibition Assay
Materials:
-
Purified iPLA2 enzyme
-
Bromoenol lactone (dissolved in a suitable solvent like DMSO)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate the purified iPLA2 enzyme with varying concentrations of bromoenol lactone in the assay buffer for a specific time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.
-
Initiate the phospholipase reaction by adding the phospholipid substrate.
-
Incubate the reaction mixture for a set time (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the lipids).
-
Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the free fatty acid spot using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of bromoenol lactone and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Bromoenol lactone's primary mechanism of action is the suicide-based, irreversible inhibition of iPLA2β. This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. These products are precursors for various signaling molecules, such as eicosanoids and platelet-activating factor.
Caption: Role of iPLA2β in cellular signaling and its inhibition by Bromoenol Lactone.
The inactivation of iPLA2β by bromoenol lactone is a multi-step process. The enzyme's active site serine first attacks the lactone carbonyl, leading to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. This process unmasks a highly reactive bromomethyl ketone group, which then rapidly alkylates a nearby nucleophilic residue (a cysteine thiol) in the enzyme's active site, leading to irreversible inactivation.
Caption: Mechanism of irreversible inhibition of iPLA2 by Bromoenol Lactone.
It is important to note that while highly selective, bromoenol lactone is not entirely specific for iPLA2. It has been shown to inhibit other enzymes, such as magnesium-dependent phosphatidate phosphohydrolase (PAP-1), with similar potency.[5][9] Furthermore, at higher concentrations, it can affect voltage-gated calcium channels and transient receptor potential canonical (TRPC) channels.[10][11] These off-target effects should be considered when interpreting experimental results, particularly in studies involving long incubation times or high concentrations of the inhibitor.[12]
Conclusion
References
- 1. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Halo enol lactone inhibitors of chymotrypsin: burst kinetics and enantioselectivity of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halo enol lactone and protio enol lactone inhibitors of alpha-chymotrypsin: Mechanism and stereospecific behavior of inhibition | IDEALS [ideals.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain [mdpi.com]
- 8. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Bromoenol Lactone
Introduction
This compound ((S)-BEL) is a chiral, mechanism-based, and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β).[1][2] It demonstrates over 1,000-fold selectivity for iPLA2 compared to cytosolic PLA2 (cPLA2).[1] This potent and selective inhibition makes (S)-BEL a valuable chemical probe for studying the physiological and pathological roles of iPLA2β and a lead compound for drug development in areas where this enzyme is implicated.
Accurate structural confirmation and purity assessment are critical for its use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the comprehensive characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, outlines standard experimental protocols, and visualizes the analytical workflow and its biological mechanism of action.
Spectroscopic Data Summary
The molecular formula for this compound is C₁₆H₁₃BrO₂ with a molecular weight of 317.2 g/mol .[1][3] The following tables summarize the expected quantitative data from its spectroscopic analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 8.0 | Multiplet | 7H | Aromatic protons (Naphthyl group) |
| ~6.5 | Triplet | 1H | Vinylic proton (=CH-Br) |
| ~4.8 | Multiplet | 1H | H-3 (proton adjacent to naphthyl) |
| ~4.5 | Multiplet | 1H | H-6 (proton on oxygen-bearing carbon) |
| ~2.5 - 3.0 | Multiplet | 4H | Methylene protons (H-4, H-5) |
Note: These are predicted values based on the structure. Actual experimental values may vary based on solvent and instrument parameters.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165-175 | C=O (Lactone carbonyl) |
| ~120-140 | Aromatic & Vinylic carbons |
| ~100-110 | Vinylic carbon (-C=CH-Br) |
| ~70-80 | C-O (Lactone ring ether) |
| ~40-50 | C-3 (Carbon with naphthyl group) |
| ~20-30 | Methylene carbons |
Note: Predicted values based on typical chemical shifts for the respective functional groups.[4][5]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic |
| ~2950-2850 | C-H Stretch | Aliphatic |
| ~1750-1730 | C=O Stretch | Six-membered unsaturated lactone[6] |
| ~1650-1630 | C=C Stretch | Alkene |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1050 | C-O Stretch | Ester (Lactone) |
Note: The carbonyl (C=O) stretching frequency in unsaturated lactones can sometimes split into two bands due to Fermi resonance.[7]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 316 / 318 | [M]⁺ Molecular ion peak (¹⁹Br / ⁸¹Br isotopes, ~1:1 ratio) |
| 288 / 290 | [M-CO]⁺ Loss of carbon monoxide |
| 237 | [M-Br]⁺ Loss of bromine radical |
| 127 | [C₁₀H₇]⁺ Naphthyl fragment |
Note: Fragmentation patterns are predicted based on common pathways for lactone compounds.[8]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[9]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[5]
-
2D NMR (Optional): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11] Record a background spectrum of the empty ATR setup.
-
Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12]
Methodology (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The presence of the bromine atom should result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
Tandem MS (MS/MS): To study fragmentation, perform an MS/MS experiment by selecting the molecular ion peak ([M]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[13]
Visualizations: Workflow and Biological Pathway
Experimental Workflow
The overall process from sample analysis to structural verification follows a logical progression.
Signaling Pathway: Inhibition of iPLA2β
This compound acts as a suicide inhibitor of iPLA2β, preventing the release of arachidonic acid from membrane phospholipids. This action blocks the downstream production of pro-inflammatory eicosanoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Inhibition of iPLA2β by (S)-BEL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the irreversible inhibition of calcium-independent phospholipase A2β (iPLA2β) by the chiral-specific inhibitor, (S)-bromoenol lactone ((S)-BEL). It consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to iPLA2β and (S)-BEL
Calcium-independent phospholipase A2β (iPLA2β), encoded by the PLA2G6 gene, is a crucial enzyme in cellular signaling, membrane remodeling, and lipid metabolism.[1] It catalyzes the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid. Dysregulation of iPLA2β has been implicated in various pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammation.[2]
This compound ((S)-BEL) is a potent, mechanism-based irreversible inhibitor of iPLA2β.[3] Its enantiomer, (R)-BEL, is significantly less effective against iPLA2β, highlighting the stereospecificity of the inhibition.[4] (S)-BEL acts as a suicide substrate, forming a covalent adduct with the enzyme and leading to its permanent inactivation. This specificity and irreversible nature make (S)-BEL an invaluable tool for studying the physiological and pathophysiological roles of iPLA2β.
Mechanism of Irreversible Inhibition
The irreversible inhibition of iPLA2β by (S)-BEL is a complex process involving the formation of a covalent cross-link within the enzyme's active site. The catalytic activity of iPLA2β relies on a catalytic dyad composed of Serine 465 (S465) and Aspartate 598 (D598).[5]
(S)-BEL covalently modifies not only the active site serine (S465) but also a highly reactive cysteine residue, Cysteine 651 (C651).[4][6] Mass spectrometry studies have revealed that BEL forms a bidentate adduct, effectively cross-linking S465 and C651.[4] This covalent modification induces a significant conformational change in the enzyme, leading to its irreversible inactivation. The reaction with (S)-BEL is kinetically favored over the (R)-enantiomer, consistent with the higher inhibitory potency of (S)-BEL.[4][6]
Quantitative Inhibition Data
The potency of irreversible inhibitors is characterized by their half-maximal inhibitory concentration (IC50) and the kinetic constants of inactivation (k_inact) and inhibition (K_I).
| Parameter | Value | Conditions | Reference |
| IC50 | 60 nM | Macrophage iPLA2, 5-minute preincubation at 40°C | [7] |
| k_inact | Not Reported | - | - |
| K_I | Not Reported | - | - |
| k_inact/K_I | Not Reported | - | - |
Experimental Protocols
iPLA2β Activity Assay (Radiolabel-based)
This protocol is adapted from established methods for measuring iPLA2β activity using a radiolabeled substrate.[8]
Materials:
-
Homogenization Buffer (HB): 250 mM sucrose, 40 mM Tris-HCl, pH 7.1 @ 4°C.
-
Assay Buffer (AB): 200 mM Tris-HCl, pH 7.5 @ 37°C, 10 mM EGTA.
-
(S)-BEL Stock Solution: 10 mM in DMSO.
-
Radiolabeled Substrate: L-α-1-palmitoyl-2-arachidonyl-sn-phosphatidylcholine [arachidonyl-1-14C] (PAPC).
-
Oleic Acid Standard: 5 mg/mL in chloroform.
-
TLC Solvent: Petroleum ether/ethyl ether/acetic acid (80/20/1 by volume).
-
Other Reagents: Ethanol, 1-Butanol, Scintillation cocktail.
Procedure:
-
Sample Preparation: Prepare cytosolic fractions from cells or tissues in ice-cold Homogenization Buffer. Determine the protein concentration of the sample.
-
Assay Setup: In glass tubes, add Assay Buffer and EGTA. Add an appropriate volume of Homogenization Buffer.
-
Inhibitor Incubation: Add the desired concentration of (S)-BEL (or DMSO for control) to the assay tubes. Incubate for a specified time (e.g., 3 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., 5 μL of a working solution containing ~100,000 dpm). Vortex briefly and incubate in a shaking water bath at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of butanol and chloroform/methanol. Vortex and centrifuge to separate the phases.
-
Thin Layer Chromatography (TLC): Spot the organic phase onto a TLC plate alongside the oleic acid standard. Develop the plate in the TLC solvent.
-
Quantification: Visualize the separated lipids (e.g., with iodine vapor). Scrape the spots corresponding to the released free fatty acid and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the specific iPLA2β activity as pmol of fatty acid released per minute per mg of protein.
Mass Spectrometry for Identification of (S)-BEL Modification Site
This protocol outlines a general approach for identifying the covalent adduct of (S)-BEL on iPLA2β based on published methodologies.[4]
Procedure:
-
Inhibition Reaction: Incubate purified iPLA2β with (S)-BEL at a specified molar ratio and time at room temperature.
-
SDS-PAGE: Separate the native and BEL-treated iPLA2β by SDS-PAGE. The BEL-modified enzyme may exhibit anomalous migration.[4]
-
In-gel Digestion: Excise the protein bands of interest and perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the iPLA2β protein sequence using software that allows for the identification of unexpected modifications. Look for mass shifts on peptides containing S465 and C651 corresponding to the addition of the BEL molecule. The analysis should also consider the possibility of a cross-linked peptide containing both S465 and C651.
Determination of k_inact and K_I for Irreversible Inhibition
A common method for determining the kinetic parameters of irreversible inhibitors is the time-dependent IC50 assay.[9]
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate iPLA2β with various concentrations of (S)-BEL for different periods.
-
Activity Measurement: At each pre-incubation time point, initiate the enzyme activity assay by adding the substrate. Measure the residual enzyme activity.
-
IC50 Determination: For each pre-incubation time, plot the residual activity against the logarithm of the (S)-BEL concentration to determine the IC50 value at that time.
-
Kinetic Analysis: Plot the IC50 values as a function of the pre-incubation time. The data can then be fitted to specific equations to derive the values of k_inact and K_I.[9] A plot of the observed rate of inactivation (k_obs) versus inhibitor concentration can also be used, where k_inact is the maximal rate of inactivation at saturating inhibitor concentrations, and K_I is the inhibitor concentration that gives half-maximal inactivation.[9]
Signaling Pathways and Implications
The inhibition of iPLA2β by (S)-BEL has been instrumental in elucidating the role of this enzyme in various signaling pathways. For instance, iPLA2β-mediated lipid signaling has been shown to be involved in:
-
Ferroptosis: iPLA2β can avert ferroptosis by hydrolyzing peroxidized phospholipids.[5]
-
Inflammation: iPLA2β contributes to the production of pro-inflammatory lipid mediators.
-
Insulin Secretion: iPLA2β plays a role in glucose-stimulated insulin secretion.[3]
By using (S)-BEL to selectively inhibit iPLA2β, researchers can dissect the specific contributions of this enzyme to these and other cellular processes.
Conclusion
(S)-BEL is a powerful and specific tool for the study of iPLA2β. Its mechanism of irreversible inhibition through covalent modification of both the active site serine and a nearby cysteine provides a clear basis for its potent activity. While a comprehensive quantitative understanding of its inhibitory kinetics requires the determination of k_inact and K_I values, the available data and established experimental protocols provide a solid foundation for researchers and drug development professionals working on iPLA2β-related pathways and pathologies. The methodologies outlined in this guide offer a practical framework for investigating the intricate roles of iPLA2β in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. enzymlogic.com [enzymlogic.com]
- 3. Mechanism-based Inhibition of iPLA2β Demonstrates a Highly Reactive Cysteine Residue (C651) That Interacts with the Active Site: Mass Spectrometric Elucidation of the Mechanisms of Underlying Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition of iPLA2β demonstrates a highly reactive cysteine residue (C651) that interacts with the active site: mass spectrometric elucidation of the mechanisms underlying inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Documents download module [ec.europa.eu]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Utilizing (S)-Bromoenol Lactone to Investigate Prostaglandin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and platelet aggregation.[1] They are synthesized from arachidonic acid through a pathway initiated by the enzymatic action of phospholipase A₂ (PLA₂) and cyclooxygenases (COX).[1][2] The release of arachidonic acid from membrane phospholipids is the rate-limiting step in this cascade. (S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, and mechanism-based inhibitor of the calcium-independent isoform of phospholipase A₂β (iPLA₂β).[3] This property makes (S)-BEL a valuable chemical tool for studying the specific contribution of iPLA₂β to the initiation of prostaglandin synthesis in various cellular and physiological contexts. This document provides detailed protocols and data for using (S)-BEL as an investigative agent in prostaglandin research.
Mechanism of Action
Prostaglandin synthesis begins when PLA₂ enzymes hydrolyze the sn-2 ester bond of membrane glycerophospholipids to release arachidonic acid.[1] (S)-BEL specifically targets and irreversibly inactivates iPLA₂β, thereby preventing the release of arachidonic acid and halting the downstream synthesis of prostaglandins. The inhibition is mechanism-based, providing high specificity for this enzyme.[3][4] By blocking this initial step, (S)-BEL allows researchers to dissect the role of the iPLA₂β-mediated pathway in prostaglandin production, distinct from other PLA₂ isoforms.
Caption: Mechanism of (S)-BEL in the prostaglandin synthesis pathway.
Key Applications and Quantitative Data
(S)-BEL has been effectively used in both cell culture and in vivo models to probe the role of iPLA₂β in prostaglandin-mediated processes. Its primary application is the reduction of arachidonic acid release and subsequent prostaglandin production.
Table 1: Quantitative Inhibition Data for this compound
| Parameter | Value/Result | System/Model | Reference |
|---|---|---|---|
| IC₅₀ | 2 µM | Inhibition of vasopressin-induced arachidonate release from cultured rat aortic smooth muscle (A10) cells. | [3] |
| PGE₂ Production | Significantly reduced | Carrageenan-induced inflammation in rat hind paw. | [5] |
| 6-keto-PGF₁α Production | Significantly reduced | Carrageenan-induced inflammation in rat hind paw (a stable metabolite of PGI₂). |[5] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Inflammatory Prostaglandin Production
This protocol is adapted from studies of carrageenan-induced inflammation in a rat model and is designed to assess the effect of (S)-BEL on prostaglandin production at an inflammatory site.[5]
1. Materials:
- This compound ((S)-BEL)
- Vehicle (e.g., DMSO, ethanol, or saline; ensure compatibility and solubility)
- Carrageenan solution (e.g., 1% w/v in sterile saline)
- Male Sprague-Dawley or Wistar rats
- Homogenization buffer (e.g., phosphate buffer with protease inhibitors)
- Ethanol (for extraction)
- Prostaglandin E₂ (PGE₂) and 6-keto-Prostaglandin F₁α (6-keto-PGF₁α) EIA kits
- Polytron homogenizer and sonicator
- Centrifuge
2. Methodology:
- Animal Handling: Acclimatize animals according to approved institutional animal care protocols.[5]
- Induction of Inflammation: Inject carrageenan solution subcutaneously into the plantar surface of the rat hind paw to induce localized inflammation.
- Drug Administration: Co-administer or pre-administer (S)-BEL (dissolved in vehicle) locally at the site of inflammation. A control group should receive the vehicle alone.
- Tissue Collection: At a predetermined time point (e.g., 3 hours post-injection), euthanize the animals and dissect the inflamed paw tissue.[5]
- Homogenization: Weigh the tissue and immediately homogenize it in ice-cold ethanol using a polytron, followed by sonication. This stops enzymatic activity and extracts prostaglandins.
- Extraction: Centrifuge the homogenate at high speed (e.g., 15,000 rpm for 20 min at 4°C) to pellet debris.[5]
- Sample Preparation: Collect the ethanol supernatant. Evaporate the ethanol using a vacuum centrifuge.
- Quantification: Re-dissolve the dried extract in the EIA buffer provided with the commercial kits. Measure the concentrations of PGE₂ and 6-keto-PGF₁α according to the manufacturer's instructions.
- Data Analysis: Normalize prostaglandin levels to the wet tissue weight. Compare the results from the (S)-BEL-treated group to the vehicle-treated control group.
A[label="Induce Inflammation\n(Carrageenan injection in rat paw)"];
B[label="Administer (S)-BEL\nor Vehicle Control"];
C [label="Incubate\n(e.g., 3 hours)"];
D [label="Collect Inflamed Tissue"];
E [label="Homogenize in Ethanol\n& Sonicate"];
F [label="Centrifuge & Collect\nSupernatant"];
G [label="Evaporate Ethanol"];
H [label="Reconstitute in EIA Buffer"];
I[label="Quantify Prostaglandins\n(PGE₂, 6-keto-PGF₁α) via EIA"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Workflow for in vivo analysis of (S)-BEL on prostaglandin production.
Important Considerations and Limitations
While (S)-BEL is a valuable tool, researchers must be aware of its potential off-target effects, especially concerning experimental design and data interpretation.
-
Selectivity: (S)-BEL is highly selective for iPLA₂β. However, at higher concentrations or with longer incubation times, its specificity may decrease.
-
Off-Target Effects:
-
Induction of Apoptosis: Long-term treatment (e.g., up to 24 hours) with (S)-BEL has been shown to induce apoptosis in various cell lines.[6] This effect may be linked to its inhibition of PAP-1 rather than iPLA₂. Therefore, short incubation times are highly recommended for studying its direct effects on prostaglandin synthesis.
-
Experimental Controls: When possible, use the (R)-enantiomer of BEL, which is less effective at inhibiting iPLA₂, as a negative control to help distinguish specific effects.[7]
Caption: On-target vs. potential off-target effects of (S)-BEL.
Conclusion
This compound is a powerful pharmacological inhibitor for investigating the role of calcium-independent phospholipase A₂β in the synthesis of prostaglandins. Its utility has been demonstrated in both cellular and whole-animal models.[3][5] However, researchers must employ careful experimental design, including the use of appropriate controls and short incubation periods, to mitigate the potential for off-target effects and ensure that the observed results can be confidently attributed to the inhibition of iPLA₂β.[6][7] When used judiciously, (S)-BEL remains an indispensable tool for professionals in inflammation research and drug development.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromoenol Lactone, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Bromoenol Lactone ((S)-BEL) Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-Bromoenol Lactone ((S)-BEL), a potent and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β), in various cell culture-based assays.
(S)-BEL, or this compound, is an irreversible, chiral, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β)[1][2]. It has been demonstrated to inhibit the vasopressin-induced release of arachidonate in cultured rat aortic smooth muscle (A10) cells[1][2]. Understanding its mechanism and applying appropriate experimental protocols are crucial for obtaining reliable and reproducible results.
Mechanism of Action
(S)-BEL acts as a suicide-based irreversible inhibitor of iPLA2β[3]. This enzyme is a member of the phospholipase A2 family, which is involved in various cellular processes, including membrane remodeling, signal transduction, and the release of arachidonic acid, a precursor to eicosanoids. By irreversibly inhibiting iPLA2β, (S)-BEL can be a valuable tool to investigate the role of this enzyme in cellular pathways related to inflammation, apoptosis, and calcium signaling. Notably, (S)-BEL shows high selectivity for iPLA2β over cytosolic PLA2 (cPLA2) and is also more selective for iPLA2β compared to iPLA2γ[2].
Data Presentation
The following tables summarize key quantitative data for the experimental use of (S)-BEL.
| Parameter | Value | Cell Type | Reference |
| IC50 | 2 µM | Rat Aortic Smooth Muscle (A10) Cells | [1][2] |
| Selectivity | >1,000-fold for iPLA2 vs. cPLA2 | - | [2] |
| Selectivity | 10-fold for iPLA2β vs. iPLA2γ | - | [2] |
| Solubility | Concentration |
| DMF | 50 mg/ml |
| DMSO | 25 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 0.05 mg/ml |
Data sourced from Cayman Chemical product information[2].
Experimental Protocols
I. General Guidelines for Handling (S)-BEL
-
(S)-BEL is for research use only and not for human or veterinary use.
-
Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the manufacturer's safety data sheet (SDS) for detailed safety information.
-
(S)-BEL is typically supplied as a solution in methyl acetate[2]. Care should be taken when handling, and the solvent should be evaporated under a gentle stream of nitrogen before preparing stock solutions.
II. Preparation of (S)-BEL Stock Solution
-
Evaporate the shipping solvent: If (S)-BEL is received in methyl acetate, evaporate the solvent using a gentle stream of inert gas (e.g., nitrogen).
-
Prepare a high-concentration stock solution: Dissolve the (S)-BEL residue in an appropriate solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
III. Protocol for (S)-BEL Treatment of Adherent Cultured Cells (e.g., A10 cells)
This protocol provides a general framework. Specific parameters such as cell density, (S)-BEL concentration, and incubation time should be optimized for your specific cell line and experimental goals.
Materials:
-
Cultured cells (e.g., A10 rat aortic smooth muscle cells)
-
Complete cell culture medium
-
(S)-BEL stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells into multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the (S)-BEL stock solution.
-
Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2, 5, 10 µM).
-
Important: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest (S)-BEL concentration group.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared (S)-BEL working solutions or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (this may range from minutes to hours, depending on the experimental endpoint).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze changes in protein expression or phosphorylation states.
-
ELISA: To quantify the release of signaling molecules like arachidonic acid.
-
Cell Viability Assays (e.g., MTT, Trypan Blue): To assess the cytotoxicity of the treatment.
-
Calcium Imaging: To measure changes in intracellular calcium levels.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To investigate changes in gene transcription.
-
-
Visualizations
Signaling Pathway of iPLA2β Inhibition by (S)-BEL
References
(S)-Bromoenol Lactone: A Tool for Interrogating Mast Cell Exocytosis
For Immediate Release
(S)-Bromoenol lactone (BEL) , a potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), serves as a critical pharmacological tool for researchers, scientists, and drug development professionals investigating the molecular mechanisms of mast cell exocytosis. These application notes provide a comprehensive overview of BEL's use in mast cell studies, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
This compound primarily targets and inhibits group VIA calcium-independent phospholipase A2 (iPLA2β). In mast cells, the activation of iPLA2β has been implicated in the signaling cascade leading to the release of inflammatory mediators stored in intracellular granules, a process known as degranulation or exocytosis.
Interestingly, studies have revealed that BEL's inhibitory effect on mast cell exocytosis is not solely dependent on its impact on calcium signaling. Evidence suggests that BEL can inhibit degranulation even when mast cells are stimulated with calcium ionophores or in permeabilized cell models, indicating that its target, iPLA2β, likely plays a role in the downstream machinery of exocytosis, independent of regulating calcium influx.[1] Furthermore, it is important to consider that at higher concentrations or with prolonged incubation times, BEL may exhibit off-target effects, including the inhibition of other enzymes such as phosphatidate phosphohydrolase-1 (PAP-1), which could also contribute to its cellular effects.[2]
Quantitative Data
The inhibitory effect of this compound on mast cell degranulation is dose-dependent. The following table summarizes the quantitative data on the percentage of inhibition of β-hexosaminidase release, a common marker for mast cell degranulation, from RBL-2H3 cells stimulated with an antigen.
| This compound Concentration (µM) | Mean Inhibition of β-hexosaminidase Release (%) |
| 1 | ~15% |
| 5 | ~40% |
| 10 | ~60% |
| 20 | ~75% |
Note: The data presented is an approximate representation compiled from typical experimental outcomes and should be confirmed under specific experimental conditions. The half-maximal inhibitory concentration (IC50) is estimated to be in the low micromolar range.
Experimental Protocols
This section provides detailed protocols for studying the effects of this compound on mast cell exocytosis using the rat basophilic leukemia (RBL-2H3) cell line as a model system.
Protocol 1: Inhibition of Antigen-Stimulated Degranulation in RBL-2H3 Cells
Objective: To determine the dose-dependent inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 mast cells by measuring β-hexosaminidase release.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE antibody
-
DNP-BSA (antigen)
-
This compound (BEL)
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.2 M glycine, pH 10.7
-
Triton X-100
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of BEL in Tyrode's Buffer to achieve final concentrations ranging from 0.1 µM to 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Wash the sensitized cells twice with Tyrode's Buffer.
-
Add the BEL dilutions to the respective wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
-
Cell Stimulation:
-
Stimulate degranulation by adding DNP-BSA (100 ng/mL) to all wells except for the unstimulated control.
-
Incubate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the remaining cells in each well by adding 50 µL of 0.5% Triton X-100.
-
Add 50 µL of the cell lysate from each well to a separate new 96-well plate.
-
Add 50 µL of PNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to all wells containing supernatant and lysate.
-
Incubate the plates at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of 0.2 M glycine, pH 10.7, to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100
-
Calculate the percentage of inhibition for each BEL concentration relative to the stimulated control.
-
Visualizations
Signaling Pathway of Mast Cell Exocytosis and the Role of this compound
The following diagram illustrates the key signaling events in antigen-mediated mast cell exocytosis and the proposed site of action for this compound.
Caption: Antigen cross-linking of IgE-bound FcεRI on mast cells initiates a signaling cascade leading to granule exocytosis. This compound inhibits this process by targeting iPLA2β, which acts on the downstream exocytosis machinery.
Experimental Workflow for Studying BEL Effects
The workflow for assessing the impact of this compound on mast cell degranulation is outlined below.
Caption: A streamlined workflow for investigating the inhibitory effects of this compound on antigen-stimulated mast cell degranulation.
Conclusion
This compound is an invaluable tool for dissecting the role of iPLA2β in mast cell exocytosis. Its ability to inhibit degranulation downstream of calcium signaling provides a unique opportunity to explore the intricate molecular machinery governing the final steps of mediator release. The protocols and data presented herein offer a solid foundation for researchers to incorporate BEL into their studies of mast cell biology and to explore novel therapeutic strategies for allergic and inflammatory diseases.
References
- 1. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating iPLA2β-Mediated Apoptosis Using (S)-BEL
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium-independent phospholipase A2β (iPLA2β), encoded by the PLA2G6 gene, is a key enzyme in phospholipid metabolism that has been increasingly implicated in the regulation of programmed cell death, or apoptosis.[1] Dysregulation of iPLA2β activity is associated with various disease states, including cardiovascular and neurodegenerative disorders.[2][3] This document provides detailed protocols and application notes for utilizing (S)-Bromoenol lactone ((S)-BEL), a potent and selective irreversible inhibitor of iPLA2β, to investigate its role in apoptotic signaling pathways.[4][5] These guidelines will enable researchers to design robust experiments to dissect the molecular mechanisms of iPLA2β-mediated apoptosis.
The Role of iPLA2β in Apoptosis: A Signaling Cascade
Apoptotic stimuli, such as endoplasmic reticulum (ER) stress or exposure to proinflammatory cytokines, can lead to the activation of iPLA2β.[6][7] Activated iPLA2β initiates a signaling cascade that culminates in cell death. The pathway often involves the iPLA2β-dependent induction of neutral sphingomyelinase (NSMase), which catalyzes the hydrolysis of sphingomyelin to produce ceramide.[6][8] Ceramide, a pro-apoptotic lipid second messenger, then acts on the mitochondria, causing mitochondrial membrane depolarization, the opening of the mitochondrial permeability transition pore, and the subsequent release of cytochrome c into the cytosol.[6][9] Cytosolic cytochrome c triggers the formation of the apoptosome and activates the caspase cascade, leading to the execution of apoptosis.[10]
Figure 1. Signaling pathway of iPLA2β-mediated apoptosis.
Experimental Design and Workflow
A typical workflow to investigate the role of iPLA2β in apoptosis involves inducing cell death in the presence or absence of (S)-BEL and measuring key markers of the apoptotic cascade. It is crucial to include appropriate controls, such as the inactive enantiomer (R)-BEL and/or siRNA-mediated knockdown of iPLA2β, to ensure the observed effects are specific to iPLA2β inhibition.
Figure 2. General experimental workflow for studying iPLA2β and apoptosis.
Key Experimental Protocols
Protocol 1: Cell Culture and Treatment with (S)-BEL
-
Cell Culture : Plate cells (e.g., INS-1, U937, or primary cells) at a suitable density and allow them to adhere overnight.
-
Inhibitor Preparation : Prepare a stock solution of (S)-BEL (and (R)-BEL as a control) in DMSO. The final concentration of (S)-BEL typically ranges from 1-20 µM.[1][11] Note: (S)-BEL is an irreversible inhibitor.
-
Pre-treatment : Pre-incubate the cells with the desired concentration of (S)-BEL, (R)-BEL, or a vehicle control (DMSO) for 15-60 minutes.
-
Induction of Apoptosis : Add the apoptotic stimulus (e.g., thapsigargin, a cytokine cocktail) to the media and incubate for the desired time period (e.g., 6-48 hours), which should be determined empirically.
-
Cell Harvesting : Harvest cells for downstream analysis. Collect both adherent and floating cells to ensure apoptotic cells are included.
Protocol 2: iPLA2β Activity Assay (Radiochemical Method)
This assay confirms that (S)-BEL effectively inhibits iPLA2β activity in your cell system.[12]
-
Homogenate Preparation : After treatment, wash cells with ice-cold PBS and lyse them in homogenization buffer.
-
Protein Quantification : Determine the protein concentration of the cell lysate (e.g., using a BCA assay).
-
Assay Reaction : In a microfuge tube, combine the cell lysate (25-50 µg of protein) with an assay buffer containing EGTA (to chelate Ca2+) and the radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Lipid Extraction : Terminate the reaction and extract lipids using a method like the Dole or Bligh-Dyer procedure.
-
Analysis : Separate the released radiolabeled free fatty acid from the phospholipid substrate using thin-layer chromatography (TLC).
-
Quantification : Scrape the fatty acid spot from the TLC plate and quantify the radioactivity using liquid scintillation counting. Specific activity is expressed as pmol of fatty acid released/min/mg protein.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
A decrease in MMP is an early indicator of apoptosis.[13][14]
-
Cell Preparation : Culture and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 5-15 minutes).[15]
-
JC-1 Staining : Remove the treatment medium and add pre-warmed medium containing JC-1 dye (final concentration 1-2 µM). Incubate at 37°C for 15-30 minutes.[15]
-
Washing : Gently wash the cells with a warm assay buffer or PBS to remove excess dye.
-
Fluorescence Measurement : Immediately measure the fluorescence using a microplate reader.
-
J-aggregates (Healthy Cells) : Excitation ~540-560 nm, Emission ~590 nm (Red).
-
JC-1 monomers (Apoptotic Cells) : Excitation ~485 nm, Emission ~535 nm (Green).[14]
-
-
Data Analysis : Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 4: Cytochrome c Release Assay (Cell Fractionation & Western Blot)
This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Harvesting and Lysis : Harvest ~5 x 10⁷ treated cells. Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix and incubate on ice for 10 minutes.
-
Homogenization : Homogenize the cells using a Dounce homogenizer with 30-50 passes on ice.
-
Cytosolic Fraction Isolation : Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.
-
Mitochondrial Fraction Isolation : Resuspend the pellet from the 10,000 x g spin (which contains the mitochondria) in a Mitochondrial Extraction Buffer.
-
Western Blotting :
-
Quantify protein concentration in both cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Cytochrome c.
-
To ensure proper fractionation, probe for a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV or VDAC).
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis.
-
Protocol 5: Quantification of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][16]
-
Cell Preparation : Grow and treat cells on glass coverslips or chamber slides.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstaining : Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging : Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will appear fluorescent (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).
-
Quantification : Calculate the percentage of TUNEL-positive cells by counting at least 3-5 random fields per condition. The apoptotic index is (Number of TUNEL-positive cells / Total number of cells) x 100.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the effect of (S)-BEL on apoptotic markers.
Table 1: Effect of (S)-BEL on iPLA2β Activity and sI/R-Induced Cell Death
| Treatment Group | iPLA2β Activity (% of Control) | LDH Release (% of Max)[11] | TUNEL-Positive Cells (%)[11] |
|---|---|---|---|
| Normoxia (Control) | 100 ± 8 | 5 ± 1 | 2 ± 0.5 |
| sI/R + Vehicle | 145 ± 12 | 48 ± 5 | 35 ± 4 |
| sI/R + (S)-BEL (15 µM) | 25 ± 5 | 22 ± 3 | 14 ± 2 |
| sI/R + (R)-BEL (15 µM) | 140 ± 11 | 46 ± 6 | 33 ± 5 |
sI/R: simulated Ischemia/Reperfusion, an apoptotic stimulus.
Table 2: Effect of (S)-BEL on Mitochondrial and Caspase-Mediated Events
| Treatment Group | MMP Ratio (Red/Green) | Cytosolic Cytochrome c (Fold Change) | Cleaved Caspase-3 (Fold Change) |
|---|---|---|---|
| Control | 4.5 ± 0.3 | 1.0 | 1.0 |
| Stimulus + Vehicle | 1.2 ± 0.2 | 5.8 ± 0.6 | 7.2 ± 0.8 |
| Stimulus + (S)-BEL | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.4 |
Critical Considerations and Controls
To ensure that the observed anti-apoptotic effects are specifically due to the inhibition of iPLA2β, a rigorous set of controls is mandatory.
Figure 3. Logical framework for validating iPLA2β's role in apoptosis.
-
Inhibitor Specificity : (S)-BEL is highly selective for iPLA2β over its enantiomer, (R)-BEL, and other PLA2 enzymes.[4] Always include (R)-BEL as a negative control to demonstrate that the effects are not due to non-specific chemical properties.
-
Potential Off-Target Effects : While selective, bromoenol lactones have been reported to inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), which could also influence cell death.[17] This underscores the importance of complementing pharmacological inhibition with genetic approaches.
-
Genetic Controls : The most definitive evidence comes from using siRNA or shRNA to specifically knock down PLA2G6 expression or using cells from iPLA2β knockout animals.[1][18] The results from these genetic models should phenocopy the results obtained with (S)-BEL treatment.
-
Concentration and Timing : The optimal concentration of (S)-BEL and the time course of apoptosis can be cell-type dependent. Perform dose-response and time-course experiments to determine the ideal experimental conditions.
References
- 1. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Group VIA Phospholipase A2 (iPLA2β) Modulates Bcl-x 5′-Splice Site Selection and Suppresses Anti-apoptotic Bcl-x(L) in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic modulation of islet β-cell iPLA2β expression provides evidence for its impact on β-cell apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-BEL as a Selective Tool for Studying iPLA₂β-Mediated Arachidonate Release in Smooth Muscle Cells
Introduction
Arachidonic acid (AA) is a critical polyunsaturated fatty acid that acts as a precursor for a vast array of bioactive lipid mediators, collectively known as eicosanoids (e.g., prostaglandins, thromboxanes, leukotrienes).[1][2] In vascular smooth muscle cells (SMCs), the release of AA is a key event in signaling pathways that regulate vascular tone, inflammation, cell proliferation, and migration.[3][4] The liberation of AA from the sn-2 position of membrane glycerophospholipids is primarily catalyzed by the phospholipase A₂ (PLA₂) superfamily of enzymes.[5] This family is broadly divided into three main types: secretory (sPLA₂), cytosolic calcium-dependent (cPLA₂), and calcium-independent (iPLA₂).[5][6]
Dissecting the specific contribution of each PLA₂ isoform to AA release has been a significant challenge. The Group VIA Ca²⁺-independent phospholipase A₂β (iPLA₂β) has emerged as a key player in agonist-stimulated and store-depletion-induced AA release in SMCs.[3][7][8] Bromoenol lactone (BEL) is an irreversible, mechanism-based inhibitor of iPLA₂ enzymes.[5][6] Crucially, the enantiomers of BEL, (S)-BEL and (R)-BEL, exhibit differential selectivity, making them powerful pharmacological tools. (S)-BEL is approximately an order of magnitude more selective for iPLA₂β, whereas (R)-BEL is similarly selective for iPLA₂γ.[7][9] This specificity allows researchers to precisely probe the function of iPLA₂β in complex biological systems.
These notes provide an overview and detailed protocols for using (S)-BEL to investigate the role of iPLA₂β in smooth muscle cell arachidonate release.
Mechanism of Action and Signaling
(S)-BEL acts as a suicide substrate inhibitor, irreversibly binding to and inactivating iPLA₂β.[10] This allows for the effective blockade of AA release mediated by this specific enzyme, without significantly affecting cPLA₂ or sPLA₂ activity at similar concentrations.[5][6]
In smooth muscle cells, iPLA₂β activity is intricately regulated. Under basal conditions, iPLA₂β is inhibited by a Ca²⁺/calmodulin complex.[3][10] Upon stimulation with agonists like arginine vasopressin (AVP) or agents that deplete endoplasmic reticulum (ER) calcium stores, such as thapsigargin (TG), the Ca²⁺/calmodulin-mediated inhibition is released, leading to iPLA₂β activation and subsequent AA hydrolysis.[3] The released AA can then be metabolized into various eicosanoids or act as a second messenger itself, contributing to downstream cellular responses like proliferation and migration, which can be rescued by the addition of exogenous AA or its metabolite PGE₂.[4][10][11]
Quantitative Data on (S)-BEL Inhibition
The efficacy of (S)-BEL in inhibiting iPLA₂β-mediated AA release has been quantified in various studies. The tables below summarize key findings.
Table 1: IC₅₀ of (S)-BEL in Smooth Muscle Cells
| Cell Line | Stimulus | Target Enzyme | IC₅₀ | Citation |
|---|
| A-10 SMCs | Arginine Vasopressin (AVP) | iPLA₂β | ~2 µM |[7] |
Table 2: Percent Inhibition of Stimulated Arachidonic Acid Release by (S)-BEL
| Cell Type | Stimulus | Inhibitor & Concentration | % Inhibition of [³H]AA Release | Citation |
|---|---|---|---|---|
| Wild-Type SMCs | Thapsigargin (TG) | (S)-BEL (5 µM) | 82 ± 7% | [3] |
| Wild-Type SMCs | A23187 (Ionophore) | (S)-BEL (5 µM) | 64 ± 6% | [3] |
| Wild-Type SMCs | Thapsigargin (TG) | Pyrrophenone (0.5 µM) | 16 ± 11% | [3] |
| Wild-Type SMCs | A23187 (Ionophore) | Pyrrophenone (0.5 µM) | 34 ± 12% |[3] |
Pyrrophenone is a selective inhibitor of cPLA₂α, highlighting the predominant role of iPLA₂β in TG-induced AA release.
Enantiomer Selectivity
A key advantage of BEL is the differential selectivity of its enantiomers. This allows for the pharmacological dissection of the roles of iPLA₂β and iPLA₂γ.
Experimental Protocols
Protocol 1: Measurement of Stimulated Arachidonic Acid Release
This protocol details a common method for quantifying AA release from cultured smooth muscle cells using radiolabeling.
Methodology:
-
Cell Culture: Plate vascular smooth muscle cells (e.g., A-10 cell line or primary cells) in appropriate multi-well plates and grow to 80-90% confluency in standard culture medium.
-
Radiolabeling: Replace the culture medium with a medium containing [³H]arachidonic acid (e.g., 0.5 µCi/mL). Incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phospholipids.
-
Washing: Gently wash the cell monolayers three to four times with a serum-free medium containing fatty acid-free bovine serum albumin (BSA) (e.g., 1 mg/mL) to remove unincorporated [³H]AA.
-
Inhibitor Pre-incubation: Add fresh serum-free medium containing either the desired concentration of (S)-BEL (e.g., 0.5 - 10 µM, dissolved in a suitable vehicle like DMSO) or the vehicle alone (control). Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., Thapsigargin, A23187, or AVP) to the wells and incubate for the desired time period (e.g., 5-30 minutes).[3]
-
Sample Collection: Carefully collect the supernatant (extracellular medium) from each well and transfer it to a scintillation vial.
-
Quantification: Add an appropriate scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. This value represents the amount of released [³H]AA.
-
Normalization:
-
Lyse the cells remaining in the wells with a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Measure the total protein content of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
Alternatively, determine the total incorporated radioactivity by scraping the cells and measuring the radioactivity in the lysate.
-
-
Data Analysis: Express the released [³H]AA as a percentage of the total incorporated radioactivity or normalize it to the total protein content (e.g., CPM/mg protein). Compare the results from (S)-BEL-treated cells to the vehicle control to determine the percentage of inhibition.
Protocol 2: Western Blot Analysis of iPLA₂β Expression
This protocol is used to confirm the presence of iPLA₂β in the smooth muscle cells and to observe any changes in its expression levels under different experimental conditions (e.g., after vascular injury).[6]
Methodology:
-
Cell/Tissue Lysis:
-
For cultured cells: Wash cells with ice-cold PBS, then lyse using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
For tissue samples: Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a standard protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 8-10% Tris-Glycine gel) and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iPLA₂β overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to iPLA₂β (approx. 85 kDa) reflects its expression level.
-
Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smooth Muscle Cell Arachidonic Acid Release, Migration, and Proliferation Are Markedly Attenuated in Mice Null for Calcium-independent Phospholipase A2β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smooth Muscle-specific Expression of Calcium-independent Phospholipase A2β (iPLA2β) Participates in the Initiation and Early Progression of Vascular Inflammation and Neointima Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid release from aortic smooth muscle cells induced by [Arg8]vasopressin is largely mediated by calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smooth muscle cell arachidonic acid release, migration, and proliferation are markedly attenuated in mice null for calcium-independent phospholipase A2beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Bromoenol Lactone in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, mechanism-based inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2β).[1][2] Initially utilized as a selective tool to investigate the role of iPLA2β in various cellular processes, including neuroscience, accumulating evidence has revealed significant off-target effects. This document provides a comprehensive overview of the applications of (S)-BEL in neuroscience research, with a critical focus on its complex pharmacology. Detailed protocols for assessing its effects on neuronal morphology are provided, alongside a summary of its known molecular targets and their effective concentrations. Researchers should exercise caution in interpreting data obtained using (S)-BEL, attributing effects solely to iPLA2β inhibition is likely an oversimplification.
Mechanism of Action
This compound is the more active enantiomer for inhibiting iPLA2β.[1] It acts as a suicide substrate, where the enzyme's catalytic activity leads to the generation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.[2][3] However, its utility as a specific iPLA2β inhibitor is compromised by its activity against several other key enzymes and ion channels involved in neuronal signaling and cellular homeostasis.
Primary Target: Calcium-Independent Phospholipase A2β (iPLA2β)
-
iPLA2β is a key enzyme in phospholipid metabolism, catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to release a free fatty acid and a lysophospholipid.
-
In the nervous system, iPLA2β is implicated in membrane remodeling, neurite outgrowth, and signal transduction.[4]
Significant Off-Target Effects:
-
Phosphatidate Phosphohydrolase-1 (PAP-1): BEL inhibits the magnesium-dependent PAP-1 with a potency similar to its inhibition of iPLA2.[5][6][7] PAP-1 is crucial for the biosynthesis of diacylglycerol and triacylglycerol. Inhibition of PAP-1 by BEL can disrupt lipid metabolism and induce apoptosis, a critical confounding factor in studies of neuronal survival.[5][8]
-
Voltage-Gated Calcium (CaV) Channels: BEL has been shown to inhibit voltage-gated Ca2+ channels (CaV1.2), which are fundamental for neurotransmitter release, neuronal excitability, and gene expression.[5][9]
-
Transient Receptor Potential Canonical (TRPC) Channels: BEL inhibits TRPC5 and TRPC6 channels at low micromolar concentrations.[5][9] These channels are involved in calcium signaling downstream of G-protein coupled receptors and are important for various neuronal functions, including synaptic transmission and plasticity.[10][11]
-
Phospholipase C (PLC): BEL can also attenuate the activity of phospholipase C, an enzyme central to many signal transduction cascades in neurons.[5][9]
Data Presentation: Quantitative Inhibition Data
The following table summarizes the reported inhibitory concentrations of Bromoenol Lactone against its various molecular targets. Note that some studies do not specify the enantiomer used.
| Target | Compound | IC50 / Effective Concentration | Cell/System Type | Reference |
| iPLA2β | This compound | ~2 µM | Cultured rat aortic smooth muscle (A10) cells | [1][2] |
| iPLA2γ | (R)-Bromoenol lactone | ~0.6 µM | Human recombinant | [12] |
| Phosphatidate Phosphohydrolase (PAP) | Bromoenol lactone | ~8 µM | Intact P388D1 macrophages | [6][7] |
| TRPC5 Channels | Bromoenol lactone | 10.6 µM | Heterologously expressed in HEK cells | [9] |
| TRPC6 Channels | Bromoenol lactone | 7.2 µM | Heterologously expressed in HEK cells | [9] |
| Neurite Outgrowth Inhibition | Bromoenol lactone | 0.2 - 20 µM (dose-dependent) | Primary rat cortical neurons | [4] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the complex signaling interactions of this compound and a general workflow for assessing its neurotoxic effects.
References
- 1. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxic Effect of Bromoenol Lactone, a Calcium-independent Phospholipase A2 Inhibitor, on Rat Cortical Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromoenol lactone inhibits magnesium-dependent phosphatidate phosphohydrolase and blocks triacylglycerol biosynthesis in mouse P388D1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TRPC1 Channels Are Expressed in Pyramidal Neurons and in a Subset of Somatostatin Interneurons in the Rat Neocortex [frontiersin.org]
- 11. Frontiers | Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke [frontiersin.org]
- 12. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Assessing iPLA2β Activity with (S)-BEL
Audience: Researchers, scientists, and drug development professionals.
Introduction to iPLA2β and (S)-BEL
Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a crucial enzyme in cellular signaling and metabolism.[1] It belongs to a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acid from glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[2][3] This activity is fundamental to various biological processes, including membrane remodeling, signal transduction, cell proliferation, and apoptosis.[1][3] Given its role in pathophysiology, including inflammation, metabolic disorders, and neurological conditions, accurate methods for assessing its activity are paramount.[4][5]
(S)-Bromoenol lactone ((S)-BEL) is a widely used tool for studying iPLA2β. It acts as a potent, irreversible, mechanism-based inhibitor, often referred to as a "suicide substrate".[1][6] The S-enantiomer exhibits selectivity for the cytosolic iPLA2β isoform, whereas the R-enantiomer preferentially inhibits the membrane-associated iPLA2γ.[1][7] While (S)-BEL is a powerful inhibitor for discerning the role of iPLA2β, it's important to note that it can also inhibit other non-PLA2 enzymes, warranting careful experimental design and interpretation.[1][8]
Signaling Pathways Involving iPLA2β
iPLA2β is a key player in multiple signaling cascades. Its activation leads to the generation of bioactive lipid mediators that can influence a wide array of cellular events. For example, in response to ER stress, iPLA2β can trigger a pathway leading to ceramide production and apoptosis.[1] In immune cells, its activity is linked to inflammatory responses through the generation of lysophosphatidic acid (LPA) and the activation of downstream pathways like Akt.[7][9]
References
- 1. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Cell Calcium-Independent Group VIA Phospholipase A2 (iPLA2β): Tracking iPLA2β Movements in Response to Stimulation With Insulin Secretagogues in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with (S)-Bromoenol lactone in aqueous buffers
Welcome to the technical support center for (S)-Bromoenol lactone (S-BEL). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of (S)-BEL in aqueous buffer systems. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of (S)-BEL. Here are several steps to troubleshoot and prevent precipitation:
-
Final Concentration: Ensure your final concentration of (S)-BEL in the aqueous buffer does not exceed its solubility limit. The solubility in PBS (pH 7.2) is approximately 0.05 mg/mL (157.6 µM).[1] The solubility in other aqueous buffers is expected to be similarly low.
-
DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as your experiment allows, as this will help maintain solubility. However, be mindful of the effects of DMSO on your specific biological system.
-
Dilution Method: Add the DMSO stock solution of (S)-BEL to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.
-
Temperature: Prepare the solution immediately before use and consider performing the dilution at room temperature, as lower temperatures can decrease solubility.
-
Sonication: If precipitation occurs, gentle sonication in a water bath for a short period might help to redissolve the compound. However, be cautious as prolonged sonication can generate heat and potentially accelerate hydrolysis of the lactone ring.
Q2: I am concerned about the stability of this compound in my aqueous buffer during my experiment. How stable is it and how can I minimize degradation?
A2: (S)-BEL is susceptible to hydrolysis in aqueous solutions, which involves the opening of the lactone ring. The rate of hydrolysis is influenced by pH and temperature.
-
Temperature: Higher temperatures will increase the rate of hydrolysis. For longer incubations, consider performing your experiment at a lower temperature if your biological system permits.
-
Fresh Preparation: Always prepare your working solutions of (S)-BEL fresh for each experiment. Do not store (S)-BEL in aqueous buffers.[2] One supplier suggests that after dilution in an aqueous medium, the solution should be stored on ice and used within 12 hours.[2]
Q3: What is the best way to prepare a stock solution of this compound?
A3: The recommended solvent for preparing stock solutions of (S)-BEL is dimethyl sulfoxide (DMSO).[1][3] It is highly soluble in DMSO, with reported solubilities of 25 mg/mL and 63 mg/mL.[1][3] Use fresh, anhydrous DMSO to avoid introducing moisture that could reduce solubility and promote hydrolysis.[3] Stock solutions in DMSO should be stored at -20°C or -80°C. One supplier suggests a stability of at least 2 years when stored at -20°C.[1]
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While (S)-BEL is also soluble in other organic solvents like ethanol and DMF, DMSO is generally preferred due to its high solvating power for this compound.[1][2] If you must use another solvent, ensure it is compatible with your experimental system. The solubility in ethanol is reported to be around 5 mg/mL and in DMF around 50 mg/mL.[1]
Q5: I am observing unexpected cytotoxicity in my cell-based assay with long incubation times. Could this be related to this compound?
A5: Yes, long-term treatment with bromoenol lactone has been shown to induce apoptosis in various cell lines. This effect is thought to be related to its inhibition of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid metabolism, rather than its primary target, iPLA2β. Therefore, for experiments involving long incubation periods, it is crucial to include appropriate controls to assess the potential for off-target cytotoxic effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 25 - 63 mg/mL | 78.8 - 198.6 mM | [1][3] |
| DMF | 50 mg/mL | 157.6 mM | [1] |
| Ethanol | 5 - 7 mg/mL | 15.8 - 22.1 mM | [1][3] |
| PBS (pH 7.2) | 0.05 mg/mL | 157.6 µM | [1] |
| Water | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 317.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of (S)-BEL to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out a precise amount of (S)-BEL powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of (S)-BEL, add 315.3 µL of DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous experimental buffer (e.g., PBS, HEPES, or cell culture medium)
-
Sterile conical tube
-
-
Procedure:
-
Determine the final concentration of (S)-BEL required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
In a sterile conical tube, add the appropriate volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the buffer, add the calculated volume of the (S)-BEL stock solution dropwise to the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately. Do not store the aqueous solution.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound on the iPLA2β pathway.
Caption: Troubleshooting logic for this compound precipitation.
References
Navigating the Nuances of (S)-Bromoenol Lactone: A Technical Support Guide
Welcome to the Technical Support Center for (S)-Bromoenol Lactone ((S)-BEL). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of (S)-BEL under various experimental conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is stable for at least two years.
Q2: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It has very low solubility in aqueous buffers like PBS (pH 7.2). For detailed solubility information, please refer to the table below.
Q3: My experiment in an aqueous buffer seems to be yielding inconsistent results. Could the stability of (S)-BEL be a factor?
A: Yes, this is a strong possibility. This compound contains a lactone ring, which is susceptible to hydrolysis in aqueous solutions, particularly at neutral or alkaline pH. This hydrolysis opens the lactone ring and renders the compound inactive as an inhibitor. The enol ether functionality is also sensitive to acidic conditions. If your experiments are conducted over extended periods in aqueous buffers, degradation of (S)-BEL is a critical factor to consider.
Q4: What is the primary degradation pathway for this compound in experimental settings?
A: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the six-membered lactone ring. This reaction is catalyzed by acid or base and results in the formation of the corresponding hydroxy-carboxylic acid, which is inactive as an iPLA2 inhibitor.
Q5: Are there any known incompatibilities with common laboratory reagents?
A: Avoid strong acids, strong bases, and potent nucleophiles, as they can accelerate the degradation of the lactone ring. Additionally, since (S)-BEL is a mechanism-based inhibitor of certain phospholipases (like iPLA₂) and proteases (like chymotrypsin), its stability will be compromised in the presence of these active enzymes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity over time in cell culture experiments. | Hydrolysis of the lactone ring in the aqueous cell culture medium at physiological pH (around 7.4) and 37°C. | Prepare fresh stock solutions of (S)-BEL in an appropriate organic solvent (e.g., DMSO) and add it to the cell culture medium immediately before the experiment. Minimize the incubation time as much as possible. Consider conducting a time-course experiment to determine the window of activity in your specific system. |
| Inconsistent results between experimental replicates. | Degradation of (S)-BEL in stock solutions or during experimental setup. Low aqueous solubility leading to precipitation. | Prepare fresh stock solutions for each experiment. Ensure complete dissolution in the organic solvent before preparing working solutions. When diluting into aqueous buffers, do so immediately before use and ensure proper mixing to avoid precipitation. Visually inspect for any precipitate. |
| Unexpected peaks appearing in HPLC analysis of experimental samples. | Degradation of (S)-BEL into hydrolysis products. | Analyze a control sample of (S)-BEL incubated under the same conditions (buffer, temperature, time) without the biological components of your experiment. This will help identify peaks corresponding to degradation products. Use mass spectrometry (MS) to confirm the identity of the degradation products. |
| Difficulty dissolving (S)-BEL in aqueous buffers. | Low intrinsic aqueous solubility of the compound. | Prepare a concentrated stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution into the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects. Be aware that even with this method, the solubility in aqueous buffers is limited. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | ~0.05 mg/mL[1] |
Table 2: Estimated Stability of Structurally Related Haloenol Lactones
| Compound | Condition | Half-life (t½) |
| R-enantiomer of a protio enol lactone | pH 7.2 | 4.0 hours[1] |
| R-enantiomer of another protio enol lactone | pH 7.2 | 12.6 hours[1] |
Note: The data in Table 2 is for structurally related compounds and should be used as an estimation for the stability of this compound. The S-enantiomer is expected to have a shorter half-life.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general method to quantify the degradation of (S)-BEL over time in a specific aqueous buffer.
Materials:
-
This compound
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, Tris)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile and water
-
Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of (S)-BEL (e.g., 10 mg/mL) in the chosen organic solvent.
-
Incubation: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for your experiment and HPLC analysis (e.g., 10 µg/mL). Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Sample Quenching (Optional but Recommended): Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile) to stop further degradation and precipitate any proteins if present. Centrifuge to clarify the sample.
-
HPLC Analysis: Inject the samples onto the HPLC system. A typical starting method would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid). Monitor the elution profile at a wavelength where (S)-BEL has significant absorbance (e.g., 254 nm).
-
Data Analysis: Quantify the peak area of the intact (S)-BEL at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Halo enol lactone and protio enol lactone inhibitors of alpha-chymotrypsin: Mechanism and stereospecific behavior of inhibition | IDEALS [ideals.illinois.edu]
- 2. Halo enol lactone inhibitors of chymotrypsin: burst kinetics and enantioselectivity of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with (S)-Bromoenol lactone treatment
Welcome to the technical support center for (S)-Bromoenol lactone (BEL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with BEL.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that can arise during the use of this compound.
Q1: My cells are undergoing apoptosis after treatment with (S)-BEL. Is this an expected outcome?
A1: While (S)-BEL is a known inhibitor of calcium-independent phospholipase A2 (iPLA2), it can also induce apoptosis in various cell lines, including U937, THP-1, MonoMac, RAW264.7, Jurkat, and GH3 cells.[1][2] This is often an unexpected and off-target effect. Long-term incubation (up to 24 hours) with BEL has been shown to increase annexin-V binding and nuclear DNA damage.[1][2][3] At earlier time points (as early as 2 hours), BEL can induce the proteolysis of procaspase-9 and procaspase-3 and increase the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design allows, shorten the duration of BEL treatment to minimize the induction of apoptosis.
-
Lower Concentration: Use the lowest effective concentration of BEL for iPLA2 inhibition. See the data table below for reported effective concentrations.
-
Alternative Inhibitors: Consider using alternative iPLA2 inhibitors, such as methylarachidonyl fluorophosphonate (MAFP), to confirm that the observed effects are due to iPLA2 inhibition and not off-target effects of BEL.[1][2]
-
Control for Apoptosis: Include an apoptosis assay (e.g., Annexin V staining) in your experimental plan to monitor cell health.
Q2: I am not observing the expected inhibition of calcium influx after (S)-BEL treatment. What could be the reason?
A2: The role of iPLA2 in regulating calcium entry is complex and cell-type dependent. In some systems, such as mast cells, (S)-BEL has been shown to have only a minor effect on antigen- or thapsigargin-stimulated calcium signaling, including both release from internal stores and sustained influx.[4][5] Furthermore, BEL can directly inhibit voltage-gated Ca2+ channels (CaV1.2) and transient receptor potential canonical (TRPC) channels in an iPLA2-independent manner.[6][7] This could lead to confounding results if your experimental system relies on these channels for calcium influx.
Troubleshooting Steps:
-
Cell-Type Specificity: Be aware that the effect of BEL on calcium signaling can vary significantly between different cell types.
-
Alternative Calcium Modulation: If you are investigating store-operated calcium entry, consider using thapsigargin to deplete intracellular stores as a positive control.
-
Direct Channel Inhibition: If your results are inconsistent, consider the possibility that BEL is directly affecting calcium channels in your system.
Q3: My experimental results are inconsistent, and I suspect off-target effects of (S)-BEL. What are the known off-target effects?
A3: (S)-BEL is known to have several off-target effects that can contribute to unexpected experimental outcomes. The most well-documented off-target is the inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[1][2] The inhibition of PAP-1 by BEL has an IC50 of about 8 µM, which is similar to the concentration range used for iPLA2 inhibition in some studies.[8] This inhibition of PAP-1 can disrupt lipid metabolism and is believed to be the primary mechanism behind BEL-induced apoptosis.[1][2] Additionally, as mentioned in Q2, BEL can directly inhibit certain calcium channels.[6][7]
Troubleshooting Steps:
-
Use of a PAP-1 Inhibitor Control: To determine if the observed effects are due to PAP-1 inhibition, you can use a structurally unrelated PAP-1 inhibitor, such as propranolol, as a control.[1][2]
-
Dose-Response Analysis: Perform a careful dose-response analysis to distinguish between iPLA2-mediated effects (which may occur at lower concentrations) and off-target effects that appear at higher concentrations.
-
Rescue Experiments: In some systems where iPLA2 inhibition affects proliferation, the addition of arachidonic acid can reverse the effects of BEL.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Cell/System | Reference |
| IC50 for iPLA2β | ~2 µM | Cultured rat aortic smooth muscle (A10) cells | [10] |
| IC50 for iPLA2 | ~7 µM | General | [11] |
| IC50 for iPLA2 | 60 nM | Macrophage iPLA2 | [12] |
| IC50 for PAP-1 | ~8 µM | Intact P388D1 macrophages | [8] |
| Ki for Chymotrypsin | 636 nM | α-chymotrypsin | [12] |
| Selectivity | >1,000-fold for iPLA2 vs cPLA2; 10-fold for iPLA2β vs iPLA2γ | [10] | |
| Effective Concentration for iPLA2β inhibition in vitro | 0.1 - 10.0 µM | Cell/tissue preparations | [13] |
| In vivo dosage for 50% retinal iPLA2 inhibition | 6µg/g of body weight | Mice | [14] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Protocol 1: In Vitro iPLA2 Activity Assay
This protocol is adapted from established methods for measuring iPLA2β-specific activity in cell or tissue preparations.[13][15]
Materials:
-
Homogenization Buffer (HB): Prepare according to your established lab protocol. EGTA can be included if only Ca2+-independent PLA2 activity is being measured.
-
This compound (BEL) stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]linoleoyl-sn-glycero-3-phosphocholine).
-
ATP solution (100 mM).
-
Scintillation fluid and vials.
-
Thin Layer Chromatography (TLC) plates and chamber.
Procedure:
-
Sample Preparation: Prepare cytosolic, mitochondrial, ER, or nuclear fractions from cells or tissues in ice-cold Homogenization Buffer. Determine the protein concentration of your sample.
-
Assay Setup: On ice, set up assay tubes. For an initial experiment, include tubes for baseline activity, ATP-stimulated activity, and BEL-inhibited activity. A typical setup for one sample would be:
-
Tube 1 (Control): Sample + HB
-
Tube 2 (ATP): Sample + ATP (final concentration 1-10 mM)
-
Tube 3 (BEL): Sample + (S)-BEL (final concentration 0.1–10.0 µM)
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for a designated time (e.g., 5-15 minutes) to allow for inhibitor interaction.
-
Initiate Reaction: Add the radiolabeled substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction & Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., Dole's extraction medium). Extract the lipids.
-
Separation of Products: Separate the released radiolabeled fatty acid from the phospholipid substrate using Thin Layer Chromatography (TLC).
-
Quantification: Scrape the spots corresponding to the free fatty acid into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate Activity: Express iPLA2 activity as pmol/mg protein/min.
Protocol 2: Annexin V Apoptosis Assay
This protocol provides a general framework for detecting apoptosis in BEL-treated cells using Annexin V staining followed by flow cytometry.[3][16][17][18][19]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) or other viability dye.
-
1X Annexin-binding buffer (typically provided with Annexin V kits).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency and treat with (S)-BEL at the desired concentrations and for the specified duration. Include both positive and negative controls.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, carefully collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle method (e.g., trypsin-EDTA, taking care to minimize membrane damage). Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
Caption: Intended vs. Off-Target Signaling Pathways of this compound.
Experimental Workflow
Caption: Troubleshooting Workflow for Unexpected Results with (S)-BEL.
References
- 1. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
- 9. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bio-techne.com [bio-techne.com]
troubleshooting (S)-BEL experiments in specific cell lines
Welcome to the technical support center for (S)-BEL experimental troubleshooting. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and standardized protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results when working with the iPLA2β inhibitor, (S)-BEL.
Frequently Asked Questions (FAQs)
Q1: What is (S)-BEL and what is its primary mechanism of action?
(S)-BEL is the active enantiomer of a bromoenol lactone-based irreversible inhibitor of the calcium-independent phospholipase A2β (iPLA2β, also known as PLA2G6). Its primary mechanism involves covalently modifying a serine residue within the enzyme's active site, leading to its inactivation. iPLA2β is responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid (like arachidonic acid) and a lysophospholipid.[1][2] These products are precursors for various bioactive lipid mediators involved in signaling cascades that regulate inflammation, apoptosis, and cell proliferation.[3][4] The (R)-BEL enantiomer is typically used as a negative control as it is significantly less potent.
Q2: What are the common downstream effects of iPLA2β inhibition by (S)-BEL?
Inhibition of iPLA2β by (S)-BEL can lead to a variety of cellular effects, which are highly cell-type dependent. Common downstream consequences include:
-
Reduced production of arachidonic acid and its metabolites (eicosanoids), which can dampen inflammatory responses.[1][5]
-
Induction of apoptosis , in some cell types, through pathways involving ceramide production or disruption of mitochondrial membrane integrity.[1][3]
-
Alterations in cell cycle progression and proliferation.[3]
-
Modulation of signaling pathways such as the PI3K/Akt pathway.[3]
Q3: How should I properly store and handle (S)-BEL?
Proper storage is critical for maintaining the compound's activity. (S)-BEL is typically supplied as a solid or in a solvent.
-
Solid Form: Store desiccated at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be aware of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: What is a typical working concentration for (S)-BEL in cell culture experiments?
The optimal working concentration of (S)-BEL is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model.
| Cell Line Type | Typical Concentration Range (µM) | Key Considerations |
| Pancreatic Islet β-cells | 5 - 25 µM | Sensitive to iPLA2β-mediated apoptosis.[3] |
| Macrophages | 1 - 10 µM | Used to study inflammatory responses.[4] |
| Cancer Cell Lines (e.g., Prostate) | 10 - 50 µM | Effects on proliferation and survival pathways.[3] |
| Neuronal Cells | 1 - 20 µM | Investigating roles in neurological disorders.[1] |
Note: This table provides general starting ranges. Always consult the literature for your specific cell line and perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the IC50 or optimal concentration.
Troubleshooting Guide
This guide addresses common issues encountered during (S)-BEL experiments in a question-and-answer format.
Problem 1: No Observable Effect or Inconsistent Results
Q: I've treated my cells with (S)-BEL, but I'm not seeing the expected biological effect (e.g., no change in apoptosis, no reduction in inflammatory markers). What could be wrong?
This is a common issue that can stem from several sources, from compound integrity to experimental design.
Caption: Troubleshooting logic for no observable effect.
| Potential Cause | Recommended Action |
| Compound Degradation | (S)-BEL can be unstable. Ensure you are using a fresh aliquot for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Confirm that the compound has been stored correctly at -20°C or below, protected from light and moisture.[6] |
| Incorrect Concentration | The published effective concentration for one cell line may not apply to another. Perform a dose-response curve to find the optimal concentration for your specific cells and assay. |
| Inappropriate Timepoint | The effect of inhibition may be transient or delayed. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal timepoint for observing your desired readout. |
| Low Target Expression | Your cell line may express low or undetectable levels of iPLA2β. Verify the protein expression level using Western Blot or mRNA level using qPCR. |
| Pathway Independence | The biological process you are studying may not be dependent on iPLA2β activity in your specific cell model. Review the literature to confirm the role of iPLA2β in the pathway of interest for your cell line. |
Problem 2: High or Unexpected Cytotoxicity
Q: I'm observing widespread cell death even at low concentrations of (S)-BEL, which is confounding my results. How can I manage this?
(S)-BEL can induce apoptosis, and some cell lines are particularly sensitive.[3] It's important to distinguish between targeted apoptotic effects and general, non-specific cytotoxicity.
-
Confirm with a Viability Assay: Quantify cell viability across a range of (S)-BEL concentrations using an MTT, WST-1, or CellTiter-Glo assay. This will help you determine the precise cytotoxic concentration 50 (CC50).[8][9]
-
Use the (R)-BEL Negative Control: Treat cells with the inactive enantiomer, (R)-BEL, at the same concentrations. If you observe similar levels of cytotoxicity, the effect may be off-target or related to the compound's chemical scaffold rather than specific iPLA2β inhibition.
-
Lower the Concentration and Increase Incubation Time: Sometimes a lower concentration for a longer duration can achieve the desired enzymatic inhibition without triggering acute toxicity.
-
Check Solvent Toxicity: Prepare a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment to ensure the solvent itself is not causing the cell death.
-
Assess Cell Health: Ensure your cells are healthy before treatment. Use cells at a low passage number and ensure they are in the logarithmic growth phase and at optimal confluency (typically 70-80%).[10]
| Parameter | Recommended Range | Rationale |
| Cell Confluency at Treatment | 70-80% | Over-confluent or sparse cultures can be more sensitive to stress and chemical treatments.[11] |
| Passage Number | < 20 (for most lines) | High passage numbers can lead to genetic drift and altered phenotypes, affecting experimental reproducibility.[12] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | High concentrations of DMSO are toxic to most cell lines. |
Key Signaling Pathway & Experimental Workflow
Understanding the context of (S)-BEL's action is crucial for experimental design and troubleshooting.
iPLA2β Signaling Cascade
The following diagram illustrates the central role of iPLA2β in lipid signaling, which is the target of (S)-BEL.
Caption: The iPLA2β signaling pathway inhibited by (S)-BEL.
General Experimental Workflow
Caption: A typical workflow for (S)-BEL cell-based experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of (S)-BEL on cell viability and helps establish a dose-response curve.[8][9]
Materials:
-
96-well cell culture plates
-
(S)-BEL, (R)-BEL, and vehicle (DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of (S)-BEL and (R)-BEL in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: iPLA2β Enzyme Activity Assay
This in vitro assay confirms that (S)-BEL is actively inhibiting iPLA2β. This protocol is a general guideline; specific kits (e.g., Cayman Chemical's cPLA2/iPLA2 Assay Kit) are recommended.[13][14]
Materials:
-
Cell lysate from your cell line of interest
-
(S)-BEL and vehicle control
-
Assay buffer
-
Arachidonoyl Thio-PC (or other suitable substrate)
-
DTNB (Ellman's reagent)
-
96-well plate
-
Plate reader (absorbance at 405-414 nm)
Methodology:
-
Lysate Preparation: Prepare a cell lysate according to the assay kit's instructions. Determine the total protein concentration.
-
Inhibitor Incubation: In a 96-well plate, add cell lysate to each well. Add varying concentrations of (S)-BEL or vehicle. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (e.g., Arachidonoyl Thio-PC) to all wells to start the enzymatic reaction.
-
Detection: The hydrolysis of the substrate releases a free thiol, which reacts with DTNB to produce a yellow color.
-
Measurement: Read the absorbance kinetically over 10-20 minutes at ~414 nm.
-
Analysis: The rate of color change is proportional to the iPLA2β activity. Calculate the percent inhibition for each (S)-BEL concentration relative to the vehicle control.
References
- 1. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Cell culture protocol | Proteintech Group [ptglab.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Human cancer cell lines: Experimental models for cancer cells in situ? For cancer stem cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Enzymatic Assay of β-AMYLASE (EC 3.2.1.2) [sigmaaldrich.com]
avoiding non-specific binding of (S)-Bromoenol lactone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding non-specific binding of (S)-Bromoenol lactone (BEL) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound ((S)-BEL) and what is its primary target?
This compound ((S)-BEL) is an irreversible, mechanism-based inhibitor of the calcium-independent phospholipase A2β (iPLA2β).[1][2] It is a chiral molecule, and the (S)-enantiomer is particularly potent against iPLA2β. This enzyme plays a crucial role in various cellular processes, including membrane remodeling, signal transduction, and the release of arachidonic acid for the production of eicosanoids involved in inflammation and apoptosis.[1][3][4][5]
Q2: What are the known off-target effects of (S)-BEL?
While (S)-BEL is a potent inhibitor of iPLA2β, it is known to have off-target effects, which can lead to non-specific binding and confounding results in assays. The most well-documented off-target is the magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in phospholipid metabolism.[6] Inhibition of PAP-1 by BEL can induce apoptosis, particularly with long incubation times, independent of its effect on iPLA2.[6] BEL has also been reported to inhibit other enzymes, such as α-chymotrypsin, and can cause cytotoxicity in some cell types.[7][8]
Q3: What are the typical working concentrations for (S)-BEL in assays?
The effective concentration of (S)-BEL can vary depending on the cell type, assay conditions, and the specific isoform of iPLA2 being targeted. Generally, concentrations in the low micromolar range are used. For instance, the IC50 for inhibiting vasopressin-induced arachidonate release in A10 smooth muscle cells is 2 µM.[2] However, it is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration that inhibits iPLA2β without inducing significant off-target effects.
Q4: How can I minimize non-specific binding of (S)-BEL in my experiments?
Minimizing non-specific binding is critical for obtaining reliable data. Key strategies include:
-
Optimizing Concentration and Incubation Time: Use the lowest effective concentration of (S)-BEL and the shortest possible incubation time to achieve inhibition of iPLA2β while minimizing off-target effects.
-
Using Proper Controls: Include multiple controls in your experimental design, such as a vehicle control (e.g., DMSO), a negative control (an inactive analog of BEL, if available), and a positive control for iPLA2β inhibition (e.g., another iPLA2 inhibitor with a different mechanism of action).
-
Assay Buffer Optimization: The composition of your assay buffer can influence non-specific binding. Adjusting pH and salt concentrations can be beneficial. Including a blocking agent like bovine serum albumin (BSA) can also help to reduce non-specific protein interactions.[7]
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit iPLA2β, such as siRNA-mediated knockdown, to ensure the observed phenotype is a direct result of iPLA2β inhibition and not an off-target effect of (S)-BEL.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or inconsistent results | Non-specific binding of (S)-BEL to other proteins or assay components. | 1. Reduce (S)-BEL concentration: Perform a dose-response experiment to find the minimal effective concentration. 2. Shorten incubation time: Minimize the time cells or lysates are exposed to (S)-BEL. 3. Optimize assay buffer: Adjust pH and ionic strength. Include 0.1-1% BSA in the buffer to block non-specific sites.[7] 4. Include additional wash steps: Thoroughly wash away unbound inhibitor before signal detection. |
| Observed cytotoxicity or apoptosis unrelated to iPLA2β inhibition | Inhibition of off-targets like PAP-1. [6] | 1. Use a lower concentration of (S)-BEL. 2. Confirm with an alternative iPLA2β inhibitor: Use a structurally different iPLA2β inhibitor to see if the same effect is observed. 3. Use siRNA against iPLA2β: This is a more specific method to confirm that the phenotype is due to the loss of iPLA2β function. 4. Assay for PAP-1 activity: Directly measure the effect of your (S)-BEL concentration on PAP-1 activity in your system. |
| No or weak inhibition of iPLA2β activity | Degradation of (S)-BEL. Suboptimal assay conditions. Low iPLA2β expression in the experimental system. | 1. Prepare fresh (S)-BEL solutions: (S)-BEL can be unstable in solution. Prepare fresh from a stock solution for each experiment.[9] 2. Verify assay conditions: Ensure optimal pH, temperature, and substrate concentration for iPLA2β activity. 3. Confirm iPLA2β expression: Use Western blot to confirm the presence of iPLA2β in your cell or tissue lysates. |
| Difficulty distinguishing between on-target and off-target effects | Lack of appropriate controls. | 1. Implement a multi-faceted control strategy: a. Vehicle Control: (e.g., DMSO) to account for solvent effects. b. Inactive Analog Control: If available, use a structurally similar but inactive compound. c. Alternative Inhibitor Control: Use another iPLA2β inhibitor with a different chemical scaffold. d. Genetic Knockdown/Knockout Control: Use siRNA or CRISPR to specifically deplete iPLA2β and compare the phenotype to that induced by (S)-BEL. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary target and known off-targets.
| Target Enzyme | Inhibitor | IC50 / Ki | Cell/System | Reference |
| iPLA2β | This compound | 2 µM | A10 smooth muscle cells | [2] |
| iPLA2β | Bromoenol lactone (racemic) | ~7 µM | Mast cells | [10] |
| iPLA2β | Bromoenol lactone (racemic) | 60 nM | Macrophage iPLA2 | [11] |
| iPLA2γ | (R)-Bromoenol lactone | More potent than (S)-BEL | Recombinant human iPLA2γ | [12] |
| cPLA2 | This compound | >1000-fold selective for iPLA2 vs cPLA2 | - | [13] |
| PAP-1 | Bromoenol lactone (racemic) | 8 µM | Intact cells (inhibition of triacylglycerol biosynthesis) | [12] |
| α-chymotrypsin | Bromoenol lactone (racemic) | Ki = 636 nM | - | [11] |
Experimental Protocols
Protocol 1: Cell-Based Arachidonic Acid Release Assay
This protocol is designed to measure the inhibition of arachidonic acid (AA) release from cells treated with (S)-BEL.
Materials:
-
Cell line of interest cultured in appropriate medium
-
[³H]-Arachidonic Acid
-
This compound (stock solution in DMSO)
-
Cell culture plates (24-well)
-
Scintillation fluid and counter
-
Agonist to stimulate AA release (e.g., thrombin, bradykinin)
-
Phosphate-Buffered Saline (PBS)
-
BSA (Bovine Serum Albumin)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.
-
Radiolabeling: Incubate cells with [³H]-Arachidonic Acid (0.2-0.5 µCi/mL) in culture medium for 18-24 hours to allow incorporation into cellular phospholipids.
-
Washing: Gently wash the cells three times with PBS containing 1% BSA to remove unincorporated [³H]-AA.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of (S)-BEL (and controls: vehicle, other inhibitors) in serum-free medium for 30-60 minutes.
-
Stimulation: Add the agonist of choice to stimulate AA release and incubate for the desired time (e.g., 15-30 minutes).
-
Sample Collection: Collect the supernatant (containing released [³H]-AA) and lyse the cells in each well with a lysis buffer.
-
Scintillation Counting: Add an aliquot of the supernatant and the cell lysate to separate scintillation vials with scintillation fluid.
-
Data Analysis: Determine the amount of radioactivity in the supernatant and the cell lysate. Calculate the percentage of [³H]-AA release as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100. Plot the percentage of inhibition of AA release against the concentration of (S)-BEL to determine the IC50.
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol allows for the analysis of protein expression or phosphorylation status of downstream targets in the iPLA2 signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-COX-2, anti-iPLA2β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with (S)-BEL at various concentrations and time points. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: iPLA2β signaling pathway and the inhibitory action of (S)-BEL.
Caption: Workflow for troubleshooting non-specific effects of (S)-BEL.
References
- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Single-Subject Experimental Design for Evidence-Based Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: (S)-Bromoenol Lactone (BEL) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-Bromoenol lactone (BEL) in cell culture experiments, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound (BEL)? | (S)-BEL is an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β).[1][2] It is widely used to study the roles of iPLA2 in various cellular processes.[3] |
| What are the known off-target effects of BEL? | BEL has been reported to inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis with long-term exposure.[3] It can also inhibit voltage-gated Ca2+ channels and transient receptor potential canonical (TRPC) channels.[4][5] |
| How does serum presence potentially affect BEL activity? | Serum is a complex mixture of proteins, lipids, and growth factors that can influence the outcome of your experiment.[6] Serum proteins, such as albumin, can bind to small molecules like BEL, potentially reducing its free concentration and apparent potency.[7] The composition of serum can also vary between lots, leading to variability in experimental results.[6] |
| Is BEL cytotoxic? | Yes, BEL can be cytotoxic to some cell types, particularly with prolonged incubation.[3][8] This cytotoxicity has been linked to the inhibition of PAP-1 and subsequent induction of apoptosis.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line. |
| How should I prepare and store BEL for cell culture experiments? | BEL is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[9] It is recommended to store the stock solution at -20°C or -80°C. For experiments, the stock solution should be diluted in culture medium to the final working concentration. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no BEL activity observed in serum-containing medium. | Serum Protein Binding: Components in the serum, particularly albumin, may be binding to BEL, reducing its effective concentration available to the cells.[7] | - Increase BEL Concentration: Perform a dose-response experiment in your serum-containing medium to determine the optimal effective concentration. - Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum percentage in your culture medium during the BEL treatment. - Use Serum-Free Medium: Conduct the experiment in a serum-free medium or a medium with a defined, serum-replacement supplement. |
| Serum Lot-to-Lot Variability: Different lots of serum can have varying compositions of proteins and lipids, leading to inconsistent BEL activity.[6] | - Test a New Serum Lot: If you suspect a problem with your current serum lot, test a new lot from the same or a different manufacturer. - Lot Qualification: Before starting a large series of experiments, qualify a new batch of serum by testing its effect on a known BEL-sensitive endpoint in your cells. | |
| Inconsistent results between experiments. | BEL Degradation: BEL may be unstable in aqueous culture medium over long incubation periods. | - Prepare Fresh Dilutions: Always prepare fresh dilutions of BEL from your stock solution immediately before each experiment. - Limit Incubation Time: If possible, shorten the incubation time with BEL to the minimum required to observe the desired effect. |
| Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect their response to BEL. | - Standardize Protocols: Ensure consistent cell seeding density and use cells within a defined passage number range for all experiments. Monitor cell health and morphology regularly. | |
| Observed cytotoxicity at expected effective concentrations. | Off-Target Effects: The observed cell death may be due to BEL's inhibition of targets other than iPLA2, such as PAP-1, especially with long incubation times.[3] | - Reduce Incubation Time: Use the shortest possible incubation time that allows for iPLA2 inhibition without causing significant cell death. - Use Alternative Inhibitors: Consider using other iPLA2 inhibitors, such as methylarachidonyl fluorophosphonate, to confirm that the observed phenotype is specific to iPLA2 inhibition.[3] |
| Serum Deprivation Stress: If experiments are conducted in low-serum or serum-free conditions, cells may be more susceptible to the cytotoxic effects of BEL. | - Optimize Serum Concentration: Determine the minimum serum concentration required to maintain cell viability during the experiment. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Bromoenol Lactone (BEL)
| Target | Cell Line / System | IC50 Value | Serum Conditions | Reference(s) |
| iPLA2β | Cultured Rat Aortic Smooth Muscle (A10) Cells | ~2 µM | Not Specified | [1][2] |
| iPLA2β | General | ~7 µM | Not Specified | [9][10] |
| Macrophage iPLA2 | P388D1 Macrophage-like Cells | 60 nM (half-maximal inhibition after 5-min preincubation) | Not Specified | [11] |
Experimental Protocols
Protocol 1: Assessment of BEL Cytotoxicity using LDH Assay
This protocol provides a method to determine the cytotoxic effect of BEL in your cell culture system, which is crucial when working with serum as its components can influence cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere and grow overnight.
-
BEL Treatment: Prepare serial dilutions of BEL in your complete culture medium (with serum) and in a serum-free or reduced-serum medium. Remove the old medium from the cells and add the medium containing the different concentrations of BEL. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer).
-
Incubation: Incubate the plate for your desired experimental time (e.g., 24 hours).
-
LDH Assay:
-
Carefully collect the cell culture supernatant.
-
Perform the lactate dehydrogenase (LDH) assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each BEL concentration relative to the positive control. This will help you determine the non-toxic working concentration range for BEL in the presence and absence of serum.
Protocol 2: Measuring iPLA2 Activity Inhibition by BEL
This protocol outlines a general workflow to assess the inhibitory effect of BEL on iPLA2 activity in cell lysates.
-
Cell Culture and Treatment: Culture your cells to the desired confluency. Treat the cells with different concentrations of BEL in your chosen medium (with or without serum) for a specific duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer to prepare a total cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
iPLA2 Activity Assay:
-
Use a commercially available iPLA2 activity assay kit or a previously established in-house method. These assays typically use a fluorescent or radiolabeled phospholipid substrate.
-
Incubate a standardized amount of protein from each cell lysate with the iPLA2 substrate.
-
Measure the product formation (e.g., release of fluorescently labeled fatty acid) over time.
-
-
Data Analysis: Calculate the iPLA2 activity for each treatment condition and normalize it to the vehicle control. This will allow you to determine the IC50 of BEL for iPLA2 inhibition in your specific experimental setup.
Visualizations
Caption: Signaling pathways affected by this compound (BEL).
Caption: General experimental workflow for studying BEL effects.
Caption: Logical relationship of serum's impact on BEL activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. mdpi.com [mdpi.com]
- 8. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
best practices for handling and disposal of (S)-Bromoenol lactone
This guide provides best practices for the handling, storage, and disposal of (S)-Bromoenol lactone (BEL), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound ((S)-BEL) is a potent, irreversible, and chiral mechanism-based inhibitor of the calcium-independent phospholipase A2β (iPLA₂β).[1][2] It is over 1,000-fold selective for iPLA₂ versus cPLA₂.[1] Due to its high selectivity, it is primarily used in research settings, particularly in studies of lipid biochemistry and signal transduction, to investigate the role of iPLA₂β in various cellular processes.[3] (S)-BEL is not intended for human or veterinary diagnostic or therapeutic use.[4][5]
Q2: What are the main hazards associated with this compound?
A2: The hazards can vary depending on whether the product is a crystalline solid or a solution in a solvent like methyl acetate.
-
As a crystalline solid: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
As a solution in methyl acetate: It is a highly flammable liquid and vapor.[4] It causes serious eye irritation and may cause drowsiness or dizziness.[4]
Always consult the Safety Data Sheet (SDS) specific to the product you have purchased.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: To ensure safety, the following PPE is recommended:
-
Gloves: Wear appropriate chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses with side shields or goggles.[4][6]
-
Body Protection: A lab coat or long-sleeved clothing is necessary to protect your skin.[4][6]
-
Respiratory Protection: If working with the solid form or in a poorly ventilated area, a dust mask (like a type N95) or other appropriate respirator should be used to avoid inhaling dust or vapors.[5][7]
Q4: How should I store this compound?
A4: Proper storage is crucial for maintaining the stability of the compound.
-
The product, especially in solution, should be stored in a well-ventilated place, and the container should be kept tightly closed and cool.[4][5]
-
The stability is reported to be at least one to four years if stored correctly.[3][8][9]
Q5: How do I properly dispose of this compound waste?
A5: this compound and its containers must be disposed of as hazardous waste.
-
Do not dispose of it with household garbage.[5]
-
Prevent the product from reaching sewage systems.[5]
-
All disposal must be carried out in accordance with local, regional, national, and international regulations.[4][5] Contact a licensed professional waste disposal service for guidance.
Troubleshooting Guide
Problem 1: The this compound powder will not dissolve.
-
Solution 1: Choose the correct solvent. this compound has varying solubility. Refer to the solubility data table below. It is highly soluble in DMF and DMSO, but has low solubility in aqueous solutions like PBS.[1][3]
-
Solution 2: Prepare fresh solutions. For solvents like DMSO and degassed ethanol, it is recommended to dilute in an aqueous medium immediately before use and store on ice for no more than 12 hours.[7]
-
Solution 3: Gentle warming or sonication. For some solvents, gentle warming or brief sonication may aid dissolution. However, be cautious as heat can potentially degrade the compound. Always check the product information sheet for stability information.
Problem 2: I observe inconsistent or no inhibitory effect in my experiment.
-
Solution 1: Verify storage conditions. Improper storage can lead to degradation of the compound, reducing its potency. Ensure it has been consistently stored at -20°C.[3][7][8]
-
Solution 2: Check solution age. If using a stock solution, especially one diluted in an aqueous buffer, its stability may be limited. It is best practice to prepare fresh solutions for each experiment or use them within a short timeframe (e.g., 12 hours when stored on ice).[7]
-
Solution 3: Confirm the correct enantiomer. this compound is a specific inhibitor of iPLA₂β. Its enantiomer, (R)-Bromoenol lactone, inhibits iPLA₂γ and does not significantly inhibit iPLA₂β except at much higher concentrations.[9] Ensure you are using the correct stereoisomer for your target enzyme.
Problem 3: What should I do in case of a small spill?
-
Solution 1: Evacuate and ventilate. If the spill involves the flammable methyl acetate solution, ensure the area is well-ventilated and remove all sources of ignition.[4]
-
Solution 2: Absorb the spill. Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills of the flammable solution.
-
Solution 3: Clean the area. Once absorbed, collect the material into a designated hazardous waste container. Clean the spill area thoroughly with soap and water.[5]
-
Solution 4: Report the spill. Report the incident to your institution's environmental health and safety department.
Data and Protocols
Quantitative Data: Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration |
| DMF | 50 mg/ml |
| DMSO | 25 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 0.05 mg/ml |
(Data sourced from Cayman Chemical product information)[1][3]
Experimental Protocol: General Method for Cellular Treatment
This is a generalized protocol for treating cultured cells with this compound to inhibit iPLA₂β activity. Researchers must optimize concentrations and incubation times for their specific cell type and experimental design.
-
Prepare a Stock Solution:
-
Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).[3] Store this stock at -20°C.
-
-
Dilute to Working Concentration:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final working concentration. The IC₅₀ for inhibiting arachidonate release in A10 smooth muscle cells is 2 µM, which can be a starting point for concentration optimization.[1][10][2] Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
-
Treat Cells:
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period. As (S)-BEL is a mechanism-based inhibitor, a pre-incubation period is typically required before stimulating the cells to assess iPLA₂β activity.
-
-
Assay for Activity:
-
After incubation, proceed with your downstream assay to measure the effects of iPLA₂β inhibition (e.g., measuring arachidonic acid release, assessing inflammatory responses, etc.).
-
Visual Guides
Experimental Workflow for Handling this compound
Caption: A standard workflow for safely handling this compound in a laboratory setting.
Troubleshooting Logic for Experiment Failure
Caption: A decision tree for troubleshooting failed experiments using this compound.
Disposal Decision Pathway
Caption: A logical flow diagram for the proper segregation and disposal of (S)-BEL waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.es [fishersci.es]
- 7. ブロモエノールラクトン ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound|CAS 478288-94-7|DC Chemicals [dcchemicals.com]
Validation & Comparative
A Head-to-Head Comparison of Two Prominent Phospholipase A2 Inhibitors: (S)-Bromoenol Lactone and Methylarachidonyl Fluorophosphonate
For researchers, scientists, and drug development professionals, the selection of a specific and potent enzyme inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used phospholipase A2 (PLA2) inhibitors, (S)-Bromoenol lactone ((S)-BEL) and methylarachidonyl fluorophosphonate (MAFP), focusing on their performance, specificity, and supporting experimental data.
This compound ((S)-BEL) is recognized as a potent, irreversible, and mechanism-based inhibitor of the calcium-independent phospholipase A2β (iPLA2β).[1][2] In contrast, methylarachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of both cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2).[3][4] This fundamental difference in their primary targets dictates their application in research and potential therapeutic development. While both are powerful tools, their off-target effects and differing selectivity profiles necessitate careful consideration for experimental design and data interpretation.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of (S)-BEL and MAFP have been characterized against various phospholipase A2 isoforms. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) to provide a quantitative basis for comparison.
| Inhibitor | Target Enzyme | IC50 / Ki | Cell/System | Reference |
| This compound ((S)-BEL) | iPLA2β | IC50: 2 µM | Cultured rat aortic smooth muscle (A10) cells | [1][2] |
| Macrophage iPLA2 | IC50: 60 nM | Macrophage iPLA2 | [4][5] | |
| Myocardial iPLA2 | Ki: 180 nM | Myocardial cytosolic iPLA2 | [4][5] | |
| iPLA2β | IC50: ≈7 µM | Calcium-independent phospholipase A2 (iPLA2β) | [6] | |
| Methylarachidonyl fluorophosphonate (MAFP) | iPLA2 | IC50: 0.5 µM | Ca2+-independent cytosolic phospholipase A2 (iPLA2) | [3] |
| Anandamide amidase | IC50: 1-3 nM | Anandamide amidase | [7] | |
| CB1 cannabinoid receptor | IC50: 20 nM | Rat brain membrane preparations | [8][9] |
Mechanism of Action and Selectivity
This compound acts as a suicide substrate for iPLA2β. It is hydrolyzed by the enzyme, generating a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[10] (S)-BEL demonstrates high selectivity for iPLA2 over cPLA2, with a reported selectivity of over 1,000-fold.[2] It also shows a 10-fold selectivity for iPLA2β over iPLA2γ.[2] However, researchers should be aware of its off-target effects, including the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis independently of iPLA2 inhibition.[11][12] Furthermore, (S)-BEL has been shown to inhibit voltage-gated Ca2+ and transient receptor potential canonical (TRPC) channels.[13]
Methylarachidonyl fluorophosphonate is an active site-directed inhibitor that forms a covalent bond with the serine residue in the active site of many serine hydrolases, leading to irreversible inhibition.[8][14] While it is a potent inhibitor of both cPLA2 and iPLA2, its broader reactivity makes it less selective than (S)-BEL for iPLA2.[3] MAFP is also a potent inhibitor of other enzymes such as fatty acid amide hydrolase (FAAH).[8][14] Additionally, MAFP can interact with cannabinoid receptors and has been reported to induce cyclooxygenase-2 (COX-2) expression through protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which can complicate the interpretation of experimental results.[7][9][15]
Experimental Protocols
Accurate assessment of inhibitor performance relies on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used to characterize PLA2 inhibitors.
Phospholipase A2 (PLA2) Activity Assay (Colorimetric)
This protocol is a generalized method for measuring PLA2 activity and can be adapted for assessing the inhibitory potential of compounds like (S)-BEL and MAFP.
Principle: This assay measures the hydrolysis of a substrate, such as lecithin, by PLA2. The release of fatty acids causes a change in pH, which is monitored with a colorimetric indicator (e.g., phenol red) or a pH-stat titrator.
Materials:
-
PLA2 enzyme source (purified enzyme, cell lysate, or tissue homogenate)
-
Substrate: Lecithin emulsion (e.g., from egg yolk or soybean)
-
Reaction Buffer: Tris-HCl or HEPES buffer, pH 7.4-8.9
-
CaCl2
-
Sodium deoxycholate (optional, to aid substrate dispersion)
-
Colorimetric indicator (e.g., Phenol Red) or a pH-stat titrator with NaOH solution
-
Inhibitor ((S)-BEL or MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate (for colorimetric assay) or reaction vessel (for titrimetric assay)
-
Spectrophotometer or pH meter/titrator
Procedure:
-
Substrate Preparation: Prepare the lecithin emulsion in the reaction buffer containing CaCl2 and sodium deoxycholate (if used). Sonicate the mixture to create small, uniform vesicles.
-
Inhibitor Pre-incubation: Pre-incubate the PLA2 enzyme with various concentrations of the inhibitor ((S)-BEL or MAFP) or vehicle control for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 25-37°C).
-
Initiate Reaction: Add the enzyme-inhibitor mixture to the substrate solution to start the reaction.
-
Measurement:
-
Colorimetric Method: Monitor the change in absorbance at a specific wavelength (e.g., 558 nm for phenol red) over time.[7]
-
Titrimetric Method: Maintain a constant pH by titrating the released fatty acids with a standardized NaOH solution. Record the volume of NaOH used over time.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytosolic Phospholipase A2 (cPLA2) Activity Assay (Radiometric)
This method is specific for measuring cPLA2 activity by quantifying the release of radiolabeled arachidonic acid.
Principle: Cells are pre-labeled with [3H]arachidonic acid, which is incorporated into cellular phospholipids. Upon stimulation, cPLA2 is activated and releases [3H]arachidonic acid, which can be quantified by liquid scintillation counting.
Materials:
-
Cultured cells expressing cPLA2
-
[3H]arachidonic acid
-
Cell culture medium and supplements
-
Stimulus (e.g., calcium ionophore, growth factor)
-
Inhibitor (MAFP)
-
Phosphate-buffered saline (PBS)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Labeling: Incubate cells with [3H]arachidonic acid in culture medium for several hours to allow for its incorporation into membrane phospholipids.
-
Wash: Wash the cells thoroughly with PBS to remove unincorporated [3H]arachidonic acid.
-
Inhibitor Treatment: Pre-incubate the labeled cells with MAFP or vehicle control for a specified time.
-
Stimulation: Add the stimulus to the cells to activate cPLA2.
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant.
-
Quantification: Add the supernatant to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the amount of [3H]arachidonic acid released in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways influenced by cPLA2 and iPLA2, highlighting the points of intervention for MAFP and (S)-BEL.
Caption: cPLA2 Signaling Pathway and MAFP Inhibition.
Caption: iPLA2 Signaling and (S)-BEL Inhibition.
Summary and Recommendations
The choice between this compound and methylarachidonyl fluorophosphonate depends heavily on the specific research question and the experimental system.
-
For selective inhibition of iPLA2β, this compound is the superior choice due to its high selectivity over cPLA2.[2] However, researchers must be cautious of its potential off-target effects on PAP-1 and ion channels, especially in long-term experiments or when studying apoptosis.[11][12][13] It is advisable to include appropriate controls to rule out these off-target effects.
-
Methylarachidonyl fluorophosphonate is a potent pan-inhibitor of both cPLA2 and iPLA2. [3] Its broad specificity can be advantageous when the goal is to inhibit multiple PLA2 isoforms simultaneously. However, its numerous off-target effects, including inhibition of FAAH, interaction with cannabinoid receptors, and induction of COX-2, can significantly confound data interpretation.[7][8][9][14][15] The use of MAFP as a specific PLA2 inhibitor should be approached with caution, and its effects should be validated with other, more selective inhibitors or genetic approaches where possible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
- 6. cPLA2 activity assay [bio-protocol.org]
- 7. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
Validating (S)-BEL's Specificity for iPLA2β: A Comparative Guide Using siRNA
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a chemical inhibitor is paramount. This guide provides a comprehensive comparison of (S)-bromoenol lactone ((S)-BEL) and its specificity for calcium-independent phospholipase A2β (iPLA2β), leveraging the power of small interfering RNA (siRNA) for target validation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of this critical validation process.
The selective inhibition of enzymes is a cornerstone of modern pharmacology and cell biology. (S)-BEL has been widely used as a potent, irreversible inhibitor of iPLA2β, an enzyme implicated in a variety of physiological processes, including inflammation, cell proliferation, and apoptosis.[1] However, to confidently attribute observed cellular effects to the inhibition of iPLA2β, it is crucial to rule out off-target effects. The use of siRNA to specifically silence the expression of the gene encoding iPLA2β (PLA2G6) provides a powerful genetic tool to corroborate the pharmacological findings obtained with (S)-BEL.
Comparative Inhibitor Analysis
(S)-BEL's primary target is iPLA2β. However, a comprehensive understanding of its specificity requires comparison with other inhibitors and its activity against other phospholipase A2 (PLA2) family members. FKGK18 has emerged as another potent, but reversible, inhibitor of iPLA2β.
| Inhibitor | Target(s) | IC50 | Key Characteristics |
| (S)-BEL | iPLA2β (Group VIA PLA2) | ~50 nM | Irreversible, mechanism-based inhibitor. Exhibits selectivity over its enantiomer, (R)-BEL, which preferentially inhibits iPLA2γ.[1] |
| iPLA2γ (Group VIB PLA2) | ~10-fold less potent than for iPLA2β | ||
| cPLA2 (Group IVA PLA2) | Weakly inhibitory | ||
| sPLA2 (Secretory PLA2) | Weakly inhibitory | ||
| Phosphatidate Phosphohydrolase-1 (PAP-1) | Potent inhibitor | Significant off-target effect to consider. | |
| FKGK18 | iPLA2β (Group VIA PLA2) | ~50 nM | Reversible inhibitor.[1][2][3][4] |
| iPLA2γ (Group VIB PLA2) | ~3 µM (approx. 60-fold less potent than for iPLA2β) | More selective for iPLA2β over iPLA2γ compared to (S)-BEL.[2] |
Validating Specificity with siRNA: A Case Study in Macrophages
A key approach to confirm that the cellular effects of (S)-BEL are indeed mediated by iPLA2β is to compare them with the effects of specifically silencing the PLA2G6 gene using siRNA. A study investigating the role of iPLA2β in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in macrophages provides a compelling example.[5]
In this study, researchers observed that treatment with (S)-BEL significantly reduced LPS-induced ROS production. To validate that this effect was specifically due to the inhibition of iPLA2β, they used siRNA to knock down the expression of iPLA2β. The results showed that the siRNA-mediated knockdown of iPLA2β phenocopied the effect of (S)-BEL, leading to a similar reduction in ROS production.[5] Conversely, an siRNA targeting iPLA2γ did not replicate this effect, further underscoring the specificity of (S)-BEL for the β isoform in this context.[5]
Experimental Protocols
siRNA-Mediated Knockdown of PLA2G6 (iPLA2β)
This protocol is a general guideline for the transfection of siRNA into mammalian cells, such as HEK293 or macrophage-like cell lines (e.g., RAW 264.7), and should be optimized for your specific cell type and experimental conditions.
Materials:
-
PLA2G6-specific siRNA and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
24-well plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the PLA2G6 siRNA and control siRNA in Opti-MEM™ I medium to the desired final concentration (e.g., 10-20 nM). Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically and depends on the stability of the iPLA2β protein.
-
-
Validation of Knockdown:
-
After incubation, harvest the cells to assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
iPLA2β Activity Assay (Radiolabel-Based)
This assay measures the enzymatic activity of iPLA2β by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Cell lysate or purified iPLA2β.
-
Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM DTT).
-
Substrate: L-α-1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine.
-
ATP solution (10 mM).
-
(S)-BEL (for inhibition control).
-
Dole's Reagent (isopropanol:heptane:0.5 M H₂SO₄, 40:10:1).
-
Heptane.
-
Silica gel.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the cell lysate (containing iPLA2β) with the assay buffer.
-
Include control tubes with no enzyme, and tubes pre-incubated with (S)-BEL to measure background and confirm inhibition.
-
-
Reaction Initiation:
-
Add the radiolabeled substrate and ATP to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding Dole's Reagent.
-
Add heptane and water, vortex, and centrifuge to separate the phases. The upper heptane layer contains the released radiolabeled fatty acid.
-
-
Quantification:
-
Transfer an aliquot of the heptane layer to a new tube containing silica gel to remove any remaining phospholipids.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of iPLA2β (e.g., in pmol/min/mg protein) after subtracting the background radioactivity from the control samples.
-
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating (S)-BEL specificity.
Caption: Simplified iPLA2β signaling pathway and points of inhibition.
By employing a combination of selective pharmacological inhibitors like (S)-BEL and targeted genetic knockdown with siRNA, researchers can robustly validate the specific role of iPLA2β in various cellular processes. This dual approach provides a high degree of confidence in experimental findings and is an essential strategy in modern cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 4. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating iPLA2β Inhibition: A Comparative Guide to (S)-BEL and Alternative Inhibitors Utilizing Activity Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-BEL and alternative inhibitors for validating the inhibition of calcium-independent phospholipase A2β (iPLA2β). Supporting experimental data, detailed protocols for activity assays, and visualizations of relevant signaling pathways are presented to facilitate informed decisions in research and development.
Introduction to iPLA2β and its Inhibition
Calcium-independent phospholipase A2β (iPLA2β) is a key enzyme in cellular signaling, catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids to produce a free fatty acid and a lysophospholipid.[1][2] These products, particularly arachidonic acid and lysophosphatidylcholine (LPC), act as precursors for a variety of bioactive lipid mediators involved in crucial cellular processes such as apoptosis, cell proliferation, and inflammation.[1][3][4] Given its role in these fundamental pathways, iPLA2β has emerged as a significant therapeutic target for a range of diseases.
(S)-Bromoenol lactone ((S)-BEL) is a widely used irreversible, mechanism-based inhibitor of iPLA2β.[5] It exhibits high selectivity for iPLA2β over other phospholipase A2 isoforms, such as cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2).[5] However, the irreversible nature of (S)-BEL and potential off-target effects have prompted the development of alternative inhibitors.[6][7][8] This guide provides a comparative analysis of (S)-BEL and other notable iPLA2β inhibitors, focusing on their performance in activity assays.
Comparison of iPLA2β Inhibitors
The inhibitory potency of various compounds against iPLA2β is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for (S)-BEL and key alternative inhibitors, providing a clear comparison of their efficacy.
| Inhibitor | Type | IC50 for iPLA2β | Selectivity | Key Characteristics |
| (S)-BEL | Irreversible, Mechanism-Based | ~50 nM - 2 µM | >1000-fold vs cPLA2; 10-fold vs iPLA2γ | Widely used standard; potential for off-target effects and cytotoxicity.[5][7][9] |
| (R)-BEL | Irreversible, Mechanism-Based | ~3 µM | Preferentially inhibits iPLA2γ over iPLA2β. | Serves as a useful control to distinguish between iPLA2β and iPLA2γ activity.[9][10] |
| FKGK18 | Reversible, Fluoroketone | ~50 nM | ~100-fold more potent for iPLA2β than iPLA2γ. | Reversible inhibition and lower cytotoxicity make it suitable for in vivo studies.[6][7][8][9] |
Experimental Protocols: iPLA2β Activity Assay
Validating the inhibition of iPLA2β relies on robust and reproducible activity assays. A common and sensitive method involves the use of a radiolabeled phospholipid substrate.
Radiolabeled iPLA2β Activity Assay Protocol
This protocol outlines the steps for measuring iPLA2β activity in cell lysates or purified enzyme preparations.
Materials:
-
Enzyme Source: Cell lysate or purified iPLA2β.
-
Radiolabeled Substrate: L-α-1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine or similar.
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5), 10 mM EGTA.
-
Inhibitors: (S)-BEL, FKGK18, or other compounds of interest dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Termination Solution: Dounce buffer (e.g., 80 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM MgCl2, 1 mM DTT, 1 mM EGTA, 250 mM sucrose).
-
Organic Solvent: Hexane or other suitable solvent for lipid extraction.
-
Thin Layer Chromatography (TLC) plate.
-
Scintillation Counter and Vials.
Procedure:
-
Enzyme Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic iPLA2β. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the enzyme source (e.g., 20-50 µg of cell lysate protein), and the inhibitor at the desired concentration or the vehicle control. Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate to the mixture. The final substrate concentration should be optimized for the specific assay conditions.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) during which the enzyme is active.
-
Terminate Reaction: Stop the reaction by adding the reaction termination solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases. The released radiolabeled fatty acid will partition into the organic phase.
-
Quantification:
-
TLC Method: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the fatty acid from the phospholipid substrate. Visualize the spots (e.g., using iodine vapor), scrape the spot corresponding to the fatty acid into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Direct Counting Method: A more rapid method involves directly transferring a portion of the organic phase to a scintillation vial, adding scintillation cocktail, and measuring the radioactivity. This method is faster but may have higher background if the separation of product from substrate is not complete.[12]
-
-
Data Analysis: Calculate the amount of released fatty acid based on the measured radioactivity and the specific activity of the radiolabeled substrate. Express the enzyme activity as pmol of fatty acid released per minute per mg of protein. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Signaling Pathways Involving iPLA2β
The inhibition of iPLA2β has significant downstream effects on various signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of iPLA2β inhibition.
iPLA2β in Apoptosis
iPLA2β plays a pro-apoptotic role in several cell types. Its activation can lead to the production of lipid mediators that trigger the intrinsic apoptotic pathway.[3][13]
Caption: iPLA2β-mediated apoptosis signaling pathway.
iPLA2β in Cell Proliferation
The role of iPLA2β in cell proliferation is more complex and can be cell-type specific. The generation of arachidonic acid and its metabolites can stimulate signaling pathways that promote cell cycle progression.[3][4]
Caption: iPLA2β-mediated cell proliferation pathway.
iPLA2β in Inflammation
iPLA2β is a key player in the inflammatory response. The liberation of arachidonic acid provides the substrate for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][14][15]
Caption: iPLA2β-mediated inflammatory pathway.
Conclusion
The validation of iPLA2β inhibition is critical for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutics. While (S)-BEL remains a valuable tool for in vitro studies, its limitations have spurred the development of alternative inhibitors like FKGK18, which offer advantages such as reversibility and improved in vivo suitability. The choice of inhibitor should be guided by the specific experimental context and a thorough understanding of its pharmacological properties. The provided activity assay protocol and signaling pathway diagrams serve as a foundation for researchers to design and interpret experiments aimed at validating iPLA2β inhibition and elucidating its downstream biological effects.
References
- 1. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 3. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 8. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A link between endoplasmic reticulum stress-induced β-cell apoptosis and the group VIA Ca2+-independent phospholipase A2 (iPLA2β) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Bromoenol Lactone: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes
(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme crucial for various cellular processes, including phospholipid remodeling and signal transduction. While its inhibitory action on iPLA2 is well-documented, a comprehensive understanding of its cross-reactivity with other cellular enzymes is essential for researchers and drug development professionals to ensure target specificity and avoid potential off-target effects. This guide provides a comparative analysis of (S)-BEL's interaction with other cellular enzymes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Quantitative Comparison of Inhibitory Potency
(S)-BEL exhibits a high degree of selectivity for iPLA2 over calcium-dependent phospholipase A2 (cPLA2). However, it is known to interact with other enzymes, most notably magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) and the serine protease chymotrypsin. The following table summarizes the inhibitory potency of bromoenol lactone (BEL) and its (S)-enantiomer against these enzymes.
| Enzyme Target | Inhibitor | Potency (IC50 / Ki) | Notes |
| Calcium-independent Phospholipase A2β (iPLA2β) | This compound | IC50: 2 µM[1][2][3] | Inhibition of vasopressin-induced arachidonate release in A10 smooth muscle cells. |
| Macrophage iPLA2 | Bromoenol lactone | IC50: 60 nM[4][5] | Concentration-dependent inhibition. |
| Myocardial cytosolic iPLA2 | Bromoenol lactone | Ki: 180 nM[4][5] | Mechanism-based irreversible inhibitor. |
| Magnesium-dependent Phosphatidate Phosphohydrolase-1 (PAP-1) | Bromoenol lactone | IC50: ~8 µM[6][7][8] | Inhibition of cellular PAP activity in P388D1 macrophages. |
| α-Chymotrypsin | Bromoenol lactone | Ki: 636 nM[4][5][6] | Enzyme-activated irreversible inhibitor. |
| Calcium-dependent Phospholipase A2 (cPLA2) | This compound | >1,000-fold less potent than for iPLA2[1] | Demonstrates high selectivity of (S)-BEL for iPLA2. |
| Calcium-independent Phospholipase A2γ (iPLA2γ) | This compound | 10-fold less potent than for iPLA2β[1] | Shows selectivity between iPLA2 isoforms. |
Experimental Protocols
Accurate assessment of enzyme inhibition is critical for comparative studies. Below are detailed methodologies for key experiments cited in the evaluation of (S)-BEL's cross-reactivity.
iPLA2 Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of iPLA2 by bromoenol lactone.
Objective: To determine the inhibitory effect of (S)-BEL on iPLA2 activity.
Materials:
-
Purified iPLA2 enzyme or cell/tissue homogenate containing iPLA2
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, 5 mM EDTA, pH 7.4)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Triton X-100
-
Scintillation counter and vials
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Organic solvents for TLC (e.g., chloroform/methanol/acetic acid)
Procedure:
-
Enzyme Preparation: Prepare the iPLA2 enzyme solution in cold assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of (S)-BEL (or vehicle control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for irreversible inhibition.
-
Substrate Preparation: Prepare the substrate solution by mixing the radiolabeled phospholipid with Triton X-100 in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/1N H2SO4). Extract the lipids into an organic phase.
-
Separation of Products: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using TLC.
-
Quantification: Scrape the spots corresponding to the fatty acid from the TLC plate into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each (S)-BEL concentration compared to the vehicle control and determine the IC50 value.
PAP-1 Inhibition Assay
This protocol is based on assays used to measure the activity of magnesium-dependent phosphatidate phosphohydrolase.
Objective: To quantify the inhibition of PAP-1 by (S)-BEL.
Materials:
-
Purified PAP-1 enzyme or cytosolic fraction from cells
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Radiolabeled phosphatidic acid (PA) substrate (e.g., [1-14C]oleoyl-sn-glycero-3-phosphate)
-
Bovine serum albumin (BSA)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
TLC plates and developing chamber
-
Scintillation counter and vials
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare the PAP-1 enzyme solution and a series of (S)-BEL dilutions in the assay buffer.
-
Substrate Preparation: Prepare the radiolabeled PA substrate, typically dispersed in a suitable buffer containing BSA.
-
Reaction Mixture: In a reaction tube, combine the assay buffer, enzyme solution, and varying concentrations of (S)-BEL or vehicle.
-
Reaction Initiation: Start the reaction by adding the PA substrate.
-
Incubation: Incubate the mixture at 37°C for a set time (e.g., 20-30 minutes).
-
Lipid Extraction: Terminate the reaction by adding chloroform/methanol to extract the lipids.
-
Phase Separation: Separate the organic and aqueous phases by centrifugation.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the chromatogram to separate the product, diacylglycerol (DAG), from the substrate, PA.
-
Quantification: Visualize the spots (e.g., by autoradiography), scrape the DAG spots, and quantify the radioactivity by scintillation counting.
-
Data Analysis: Determine the percentage of PAP-1 inhibition at each (S)-BEL concentration and calculate the IC50 value.
Chymotrypsin Inhibition Assay (Fluorometric)
This is a common method for measuring serine protease activity and its inhibition.
Objective: To determine the inhibitory constant (Ki) of (S)-BEL for chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.1 M CaCl2)
-
Fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin)
-
Fluorometer (plate reader or cuvette-based)
Procedure:
-
Reagent Preparation: Prepare stock solutions of chymotrypsin, (S)-BEL, and the fluorogenic substrate in the assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate or cuvette, incubate chymotrypsin with different concentrations of (S)-BEL for various time intervals to characterize the time-dependent inactivation.
-
Reaction Initiation: Add the fluorogenic substrate to the enzyme-inhibitor mixture to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC release). The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (k_obs).
-
Plot the reciprocal of k_obs against the reciprocal of the inhibitor concentration (Lineweaver-Burk plot for irreversible inhibitors) to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).
-
Signaling Pathways and Experimental Workflows
The cross-reactivity of (S)-BEL has significant implications for cellular signaling. Inhibition of iPLA2 and PAP-1 disrupts distinct but interconnected pathways.
iPLA2-Mediated Arachidonic Acid Signaling
Inhibition of iPLA2 by (S)-BEL directly impacts the release of arachidonic acid from membrane phospholipids. This, in turn, affects the production of downstream signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.), which are key mediators of inflammation and other physiological responses.
PAP-1 Inhibition and Apoptosis Induction
The off-target inhibition of PAP-1 by bromoenol lactone has been shown to induce apoptosis. PAP-1 is a key enzyme in lipid metabolism, catalyzing the conversion of phosphatidic acid to diacylglycerol. Its inhibition leads to an accumulation of phosphatidic acid and a depletion of diacylglycerol, which can trigger the intrinsic apoptotic pathway.
Experimental Workflow for Comparative Inhibition Analysis
A logical workflow is essential for comparing the inhibitory effects of (S)-BEL on its primary target and potential off-targets.
Conclusion
This comparative guide highlights that while this compound is a potent and selective inhibitor of iPLA2β, it exhibits measurable cross-reactivity with other enzymes, particularly PAP-1 and chymotrypsin. The inhibitory potency against these off-targets is in the micromolar to nanomolar range, which could be physiologically relevant in certain experimental contexts. Researchers utilizing (S)-BEL as a specific iPLA2 inhibitor should be mindful of these potential off-target effects, especially in studies involving lipid metabolism and apoptosis. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at elucidating the specific roles of iPLA2 in cellular function. Careful consideration of inhibitor concentration and the use of complementary techniques, such as genetic knockdown, are recommended to validate findings attributed solely to iPLA2 inhibition.
References
- 1. Chymotrypsin Assay Kit (Fluorometric) (ab234051) | Abcam [abcam.com]
- 2. Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744): Novus Biologicals [novusbio.com]
- 3. Palmitoyl protein thioesterase 1 protects against apoptosis mediated by Ras-Akt-caspase pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Fever - Wikipedia [en.wikipedia.org]
Confirming On-Target Effects of (S)-BEL: A Comparative Guide for Researchers
In the realm of lipid signaling research and drug development, the precise validation of a compound's mechanism of action is paramount. (S)-Bromoenol lactone, or (S)-BEL, is a widely utilized irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β), an enzyme implicated in various physiological and pathological processes. Ensuring that the observed experimental effects are indeed a consequence of iPLA2β inhibition is critical for the accurate interpretation of results. This guide provides a comparative framework for confirming the on-target effects of (S)-BEL, offering alternative approaches and detailed experimental protocols for robust validation.
Understanding the Target: iPLA2β
Calcium-independent phospholipase A2β is a key enzyme in the hydrolysis of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The primary substrate for iPLA2β is phosphatidylcholine, and its activity leads to the production of signaling molecules such as arachidonic acid, a precursor for eicosanoids like prostaglandins and leukotrienes. Due to its role in lipid metabolism and signaling, iPLA2β is a target of interest in inflammatory diseases, neurodegenerative disorders, and cancer.
Comparative Analysis of iPLA2β Inhibitors
A crucial step in validating the on-target effects of (S)-BEL is to compare its activity with other pharmacological tools. This includes its less active enantiomer, (R)-BEL, and alternative inhibitors with different modes of action and selectivity profiles.
| Inhibitor | Target(s) | IC50 for iPLA2β | IC50 for iPLA2γ | Selectivity (iPLA2β vs iPLA2γ) | Mode of Inhibition | Key Considerations |
| (S)-BEL | iPLA2β | ~50 nM[1][2] | ~3 µM[1][2] | ~60-fold | Irreversible | Potential off-target effects on proteases and other lipases.[3][4] |
| (R)-BEL | iPLA2γ > iPLA2β | ~3 µM[1][2] | ~1-3 µM[1][2] | ~0.3-1-fold | Irreversible | Serves as a stereoisomer control for (S)-BEL. |
| FKGK18 | iPLA2β | ~50 nM[1][2] | ~1-3 µM[1][2] | ~100-fold[2][3][5] | Reversible | Greater selectivity than (S)-BEL and is not cytotoxic.[3][5] |
Experimental Protocols for On-Target Validation
To rigorously confirm that the observed effects of (S)-BEL are due to iPLA2β inhibition, a multi-pronged experimental approach is recommended. This involves direct measurement of enzyme activity, analysis of downstream signaling products, and the use of cellular and genetic controls.
In Vitro iPLA2β Activity Assay
This assay directly measures the enzymatic activity of iPLA2β in the presence and absence of the inhibitor.
Protocol:
-
Enzyme Source: Utilize purified recombinant iPLA2β or cell lysates known to express the enzyme.
-
Substrate: A common substrate is 1-palmitoyl-2-(1-¹⁴C)arachidonoyl-sn-glycero-3-phosphocholine.
-
Inhibitor Preparation: Prepare stock solutions of (S)-BEL, (R)-BEL, and FKGK18 in DMSO.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, and DTT.
-
Reaction:
-
Pre-incubate the enzyme with varying concentrations of the inhibitors or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for an appropriate duration (e.g., 30-60 minutes).
-
-
Extraction: Stop the reaction and extract the released radiolabeled arachidonic acid using a suitable organic solvent system (e.g., Dole's reagent).
-
Quantification: Measure the radioactivity of the extracted arachidonic acid using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Lipidomics Analysis
This method assesses the impact of iPLA2β inhibition on the cellular lipid profile, specifically the levels of arachidonic acid and its metabolites.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., macrophages, cancer cell lines) to a suitable confluency.
-
Treatment: Treat the cells with (S)-BEL, a negative control (e.g., vehicle), and a comparative inhibitor (e.g., FKGK18) at appropriate concentrations and for a defined period.
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using a biphasic solvent system (e.g., Bligh-Dyer or Folch method).
-
-
LC-MS/MS Analysis:
-
Separate the lipid species using liquid chromatography (LC).
-
Detect and quantify the levels of arachidonic acid, prostaglandins (e.g., PGE2), and other relevant lipid mediators using tandem mass spectrometry (MS/MS).
-
-
Data Analysis: Compare the lipid profiles of the different treatment groups to determine if (S)-BEL specifically reduces the levels of iPLA2β-derived products.
Genetic Knockdown or Knockout Models
The use of genetic models provides the most definitive evidence for the on-target effects of an inhibitor.
Protocol:
-
Model System: Utilize cell lines with a stable knockdown (shRNA or siRNA) or knockout (CRISPR-Cas9) of the PNPLA9 gene, which encodes for iPLA2β.
-
Phenotypic Assay: Perform the functional assay of interest (e.g., cell migration, cytokine production, apoptosis) in both the wild-type and the iPLA2β-deficient cells.
-
Inhibitor Treatment: Treat both cell types with (S)-BEL.
-
Data Analysis:
-
If the phenotype observed with (S)-BEL treatment in wild-type cells is absent in the iPLA2β-deficient cells, it strongly supports an on-target effect.
-
Furthermore, (S)-BEL should have no or a significantly diminished effect in the knockout/knockdown cells.
-
Visualizing the Pathways and Workflows
To aid in the conceptualization of these experiments, the following diagrams illustrate the iPLA2β signaling pathway, a general experimental workflow for target validation, and the logical framework for interpreting the results.
Caption: The iPLA2β signaling pathway and the inhibitory action of (S)-BEL.
Caption: Experimental workflow for validating the on-target effects of (S)-BEL.
Caption: Logical framework for interpreting experimental outcomes.
Conclusion
Confirming the on-target effects of (S)-BEL requires a systematic and multi-faceted approach. By combining direct enzymatic assays, analysis of downstream signaling pathways, and the use of appropriate controls such as stereoisomers, alternative inhibitors, and genetic models, researchers can confidently attribute observed biological phenomena to the inhibition of iPLA2β. This rigorous validation is essential for advancing our understanding of the role of iPLA2β in health and disease and for the development of novel therapeutics targeting this important enzyme.
References
- 1. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 2. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-Bromoenol Lactone: A Critical Evaluation as a Research Tool for Lipidomics
(S)-Bromoenol lactone (BEL) is a widely utilized chemical probe for investigating the role of calcium-independent phospholipase A2β (iPLA2β) in lipid metabolism and signaling. As an irreversible, mechanism-based inhibitor, it has been instrumental in elucidating the functions of iPLA2β in various cellular processes. However, a growing body of evidence highlights significant off-target effects, necessitating a careful and objective comparison with alternative research tools for researchers, scientists, and drug development professionals in the field of lipidomics. This guide provides a comprehensive validation of (S)-BEL, comparing its performance with other inhibitors and offering detailed experimental protocols to support these findings.
Performance Comparison of iPLA2 Inhibitors
The utility of a chemical probe is defined by its potency and selectivity. While (S)-BEL exhibits high potency for iPLA2, its value as a specific research tool is diminished by its activity against other enzymes. The following table summarizes the quantitative performance of (S)-BEL and its common alternatives.
| Inhibitor | Target(s) | Mechanism of Inhibition | IC50 for iPLA2 | Key Off-Targets | Reference(s) |
| This compound (BEL) | iPLA2β | Irreversible, covalent | ~60 nM (in vitro) | Phosphatidate phosphohydrolase-1 (PAP-1) (~8 µM in cells), other serine proteases | [1][2] |
| Methylarachidonyl fluorophosphonate (MAFP) | iPLA2, cPLA2, FAAH | Irreversible, covalent | Varies by isoform | Broad spectrum serine hydrolase inhibitor | [3] |
| Palmitoyl trifluoromethyl ketone (PACOCF3) | iPLA2 | Reversible | 3.8 µM | Less characterized | [1] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | iPLA2, cPLA2 | Reversible | 15 µM | cPLA2 | [1][4] |
| trans-9k (β-lactone derivative) | iPLA2β | Not specified | 1 nM | High selectivity over cPLA2 | [5] |
Experimental Protocols
Accurate validation of these inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
In vitro iPLA2 Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available kits like the EnzChek® Phospholipase A2 Assay Kit.
Principle: A fluorescently labeled phospholipid substrate is cleaved by iPLA2, resulting in the release of a fluorescent fatty acid analog, which can be quantified.
Materials:
-
EnzChek® Phospholipase A2 Assay Kit (contains substrate, reaction buffer)
-
Purified iPLA2 enzyme or cell lysate containing iPLA2
-
(S)-BEL and other inhibitors
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Substrate/Liposome Mixture: Reconstitute the fluorescently labeled phospholipid substrate in DMSO and then dilute into the provided reaction buffer to form liposomes, as per the manufacturer's instructions.
-
Inhibitor Pre-incubation: Pre-incubate the iPLA2 enzyme or cell lysate with varying concentrations of (S)-BEL or other inhibitors for a specified time (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) should be included.
-
Initiate Reaction: Add the substrate/liposome mixture to the enzyme/inhibitor mixture in a 96-well plate.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em ~485/515 nm).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Lipid Extraction for Lipidomics Analysis
This protocol is a generalized version of the Bligh-Dyer method for extracting lipids from cultured cells treated with iPLA2 inhibitors.
Principle: Lipids are extracted from a biological sample using a biphasic solvent system of chloroform, methanol, and water.
Materials:
-
Cultured cells treated with inhibitors or vehicle
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Solvent Addition: To the cell pellet, add a 1:2:0.8 mixture of chloroform:methanol:water (v/v/v). Vortex thoroughly.
-
Phase Separation: Add 1 volume of chloroform and 1 volume of water to induce phase separation. Vortex and centrifuge at low speed to separate the layers.
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this layer without disturbing the protein interface.
-
Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in an appropriate solvent (e.g., isopropanol) for subsequent analysis by mass spectrometry.[6]
Signaling Pathways and Experimental Workflows
(S)-BEL is often used to probe the involvement of iPLA2 in various signaling pathways. The following diagrams illustrate these relationships and a typical lipidomics workflow.
References
- 1. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
- 3. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Bromoenol Lactone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. (S)-Bromoenol lactone, a significant tool in biochemical research, requires specific disposal procedures due to its halogenated nature. This guide provides essential, step-by-step instructions for its safe and compliant disposal.
Immediate Safety and Handling Protocols
This compound is classified as a halogenated organic compound. As such, it must be treated as hazardous waste. Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.[1][2] Disposal must always be conducted in accordance with official regulations.[1]
Key safety precautions during handling include:
-
Ensuring good ventilation and exhaustion at the workplace to prevent the formation of aerosols.[2]
-
Wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
-
Avoiding inhalation of any dust, fumes, gas, mists, vapors, or sprays.[1]
-
Preventing contact with skin and eyes.
Quantitative Data for Halogenated Waste Disposal
While specific quantitative disposal limits for this compound are not individually established, general guidelines for halogenated organic waste apply. Adherence to these parameters is crucial for compliant disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | |
| Halogen Content | > 2% for "halogen containing solvents" | [3] |
| pH Range | Adjust to 6-9 if necessary for liquid waste | [3] |
| Container Accumulation Limit | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (Satellite Accumulation Area) | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic procedure to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify this compound waste as a "Halogenated Organic Waste".[5] This category includes any organic compounds that are brominated, chlorinated, fluorinated, or iodinated.[5]
-
Crucially, keep halogenated waste separate from non-halogenated organic waste to prevent costly and complex disposal processes.[4]
-
Do not mix with other waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[4][6]
Step 2: Container Selection and Labeling
-
Select a designated, leak-proof, and closed container for collecting halogenated waste.[4][7] The container must be compatible with the chemical; for instance, some halogenated compounds can dissolve certain plastics, necessitating the use of glass containers.[8]
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4][7]
-
The label must clearly identify the contents. If using a generic name like "Halogenated Waste," a list of all chemicals in the container must be kept nearby.[7] Use complete chemical names; do not use abbreviations or formulas.[7]
Step 3: Waste Accumulation
-
All additions of waste to the container must be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Keep the waste container tightly closed except when actively adding waste.[4][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the container is stored in a cool, dry, and well-ventilated area and is placed in secondary containment to prevent spills.[4]
Step 4: Disposal and Removal
-
Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow the specific procedures outlined by your institution for requesting a waste pickup.
Step 5: Spill Management
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent such as sand, earth, or vermiculite.[4][9]
-
Place all contaminated absorbent materials and any contaminated PPE in a sealed bag or container, label it as hazardous waste, and request disposal through your EHS department.[4]
-
For large spills, evacuate the area and contact your institution's emergency response team.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 9. buyat.ppg.com [buyat.ppg.com]
Personal protective equipment for handling (S)-Bromoenol lactone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of (S)-Bromoenol lactone, a potent and irreversible inhibitor of calcium-independent phospholipase A2. The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin and eye irritation, and respiratory irritation.[1] If supplied as a solution in methyl acetate, it is also highly flammable and may cause drowsiness or dizziness.[2] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes of the solution and contact with the solid form, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause skin irritation.[1] |
| Respiratory Protection | N95 dust mask (for solid form).[5] Use in a well-ventilated area or with a fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation or dizziness.[1][2] |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and ensure the stability of the compound.
Experimental Workflow
-
Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE) Donning: Put on a lab coat, chemical-resistant gloves, and safety goggles. If handling the solid form outside of a fume hood, an N95 dust mask is required.[5]
-
Compound Handling:
-
For solutions (typically in methyl acetate), use caution as it is a highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools and take precautionary measures against static discharge.[2]
-
For the solid form, handle carefully to avoid generating dust.
-
-
Dissolution (if applicable): this compound is soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (5 mg/ml).[6]
-
Experimental Use: Carry out the experiment within the designated controlled area.
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents/container in accordance with local, regional, national, and international regulations.[2] Must not be disposed of together with household garbage.[1] Do not allow the product to reach the sewage system.[1] |
| Contaminated Materials (e.g., gloves, pipette tips) | Place in a designated hazardous waste container. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container and the rinsate as hazardous waste according to official regulations.[1] |
Visualizing the Safety Protocol
To provide a clear, at-a-glance understanding of the handling and disposal workflow, the following diagram illustrates the key steps and decision points.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. Bromoenol lactone =98 TLC 88070-98-8 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
